Methyl 2-(1H-tetrazol-1-yl)propanoate
Description
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Properties
CAS No. |
103557-29-5 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(tetrazol-1-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3 |
InChI Key |
PPTXBXSPDLTXQY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=NN=N1 |
Canonical SMILES |
CC(C(=O)OC)N1C=NN=N1 |
Synonyms |
1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Origin of Product |
United States |
Methyl 2-(1H-tetrazol-1-yl)propanoate: Chemical Properties, Synthesis, and Applications as a Bioisosteric Intermediate
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often necessitates the structural modification of native pharmacophores. Methyl 2-(1H-tetrazol-1-yl)propanoate serves as a critical synthetic intermediate for introducing the tetrazole moiety into complex drug scaffolds.
The 1H-tetrazole ring is a premier bioisostere for the carboxylic acid functional group. By utilizing methyl 2-(1H-tetrazol-1-yl)propanoate, drug development professionals can seamlessly integrate a protected tetrazole-propanoic acid derivative into active pharmaceutical ingredients (APIs). This technical guide explores the physicochemical properties, the mechanistic nuances of its regioselective synthesis, and the analytical frameworks required to validate its structural integrity.
Chemical and Physical Properties
Understanding the foundational properties of methyl 2-(1H-tetrazol-1-yl)propanoate is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data.
| Property | Value | Structural / Functional Significance |
| IUPAC Name | Methyl 2-(1H-tetrazol-1-yl)propanoate | Standard nomenclature defining the N1-alkylated isomer. |
| Molecular Formula | C5H8N4O2 | - |
| Molecular Weight | 156.14 g/mol | Low molecular weight allows for easy integration without violating Lipinski's Rule of 5. |
| Exact Mass | 156.0647 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability compared to free acids. |
| Hydrogen Bond Acceptors | 5 | The four tetrazole nitrogens and one carbonyl oxygen provide robust interaction points for target binding. |
| Rotatable Bonds | 3 | Confers conformational flexibility for optimal receptor pocket fitting. |
| pKa (Deprotected Acid) | ~4.5 - 4.9 | The free acid derivative mirrors the acidity of native carboxylic acids, allowing physiological ionization[1]. |
The Role of Tetrazoles in Drug Development (Bioisosterism)
The strategic replacement of a carboxylic acid with a 1H-tetrazole is a classical, field-proven strategy in drug design, supported extensively by literature such as1[1].
Causality Behind the Substitution:
-
Metabolic Stability: Carboxylic acids are highly susceptible to Phase II metabolism, specifically acyl glucuronidation, which can lead to reactive, toxic metabolites. Tetrazoles are entirely resistant to this pathway, drastically improving the safety profile and half-life of the drug[1].
-
Lipophilicity and Permeability: While the pKa of a tetrazole (~4.5) is nearly identical to a carboxylic acid, the delocalization of the negative charge across the five-membered aromatic ring alters its solvation energy. High-performance liquid chromatography (HPLC) studies demonstrate that tetrazoles often exhibit superior lipophilicity (LogP) at physiological pH (pH 6-7.4), which directly correlates to enhanced passive diffusion across lipid bilayers[2].
-
Receptor Binding: The tetrazole ring provides a broader electron cloud, allowing for multi-point hydrogen bonding and favorable electrostatic interactions with arginine or lysine residues in target binding pockets[3].
Synthetic Methodology & Regioselectivity
The synthesis of methyl 2-(1H-tetrazol-1-yl)propanoate is typically achieved via the direct alkylation of 1H-tetrazole using methyl 2-bromopropanoate.
The Regioselectivity Challenge: The tetrazolate anion is an ambident nucleophile. Alkylation invariably yields a mixture of the N1-isomer (target) and the N2-isomer (byproduct). The N2-alkylation is generally thermodynamically favored due to reduced steric hindrance and the preservation of a larger dipole moment, while N1-alkylation is kinetically driven under specific conditions[4][5].
Step-by-Step Alkylation Protocol (Self-Validating System)
Note: This protocol is optimized to facilitate the isolation of the N1 isomer.
-
Anion Generation (Deprotonation):
-
Action: Suspend 1H-tetrazole (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add Potassium Carbonate (K₂CO₃, 1.5 eq, 15 mmol).
-
Causality: DMF is a polar aprotic solvent. It poorly solvates the resulting tetrazolate anion, maximizing its nucleophilicity. K₂CO₃ is a mild base, perfectly suited to deprotonate the acidic proton of 1H-tetrazole (pKa ~4.9) without causing ester hydrolysis later in the reaction[5].
-
Validation: Stir for 30 minutes at room temperature. The mixture will become a fine, cloudy suspension, indicating the formation of the potassium tetrazolate salt.
-
-
Electrophilic Addition:
-
Action: Cool the reaction flask to 0 °C using an ice bath. Add methyl 2-bromopropanoate (1.1 eq, 11 mmol) dropwise over 10 minutes.
-
Causality: Dropwise addition at 0 °C prevents localized heating and suppresses secondary side reactions. Lower temperatures also slightly favor the kinetic N1-attack over the thermodynamic N2-attack[4].
-
-
Reaction Progression & TLC Monitoring:
-
Action: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation (TLC): Spot the reaction mixture on a silica gel TLC plate and elute with Hexanes/Ethyl Acetate (1:1). You will observe two distinct new spots. The N2-isomer will have a higher Retention factor (Rf) because the 2-substituted tetrazole has a lower overall dipole moment and interacts less strongly with the polar silica stationary phase. The N1-isomer will have a lower Rf[4][5].
-
-
Workup and Isomer Separation:
-
Action: Quench the reaction with 50 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively partition and remove the DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Subject the crude oil to flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes). Elute and discard the faster-moving N2-isomer, then collect the slower-moving N1-isomer (Methyl 2-(1H-tetrazol-1-yl)propanoate).
-
Mechanistic Pathway Visualization
Caption: Mechanistic divergence in the SN2 alkylation of tetrazolate anions yielding separable N1 and N2 regioisomers.
Analytical Characterization
To ensure absolute scientific integrity, the isolated methyl 2-(1H-tetrazol-1-yl)propanoate must be validated through orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing between the N1 and N2 isomers.
-
¹H NMR (CDCl₃, 400 MHz):
-
Tetrazole C5-H: This is the diagnostic peak. In the N1-isomer, the C5 proton is highly deshielded by the adjacent nitrogens and typically appears as a sharp singlet far downfield at ~8.80 - 9.00 ppm . (Note: In the N2-isomer, this proton usually shifts slightly upfield to ~8.50 ppm due to differences in ring current and electron density).
-
Alpha-CH: Appears as a quartet at ~5.40 ppm ( J=7.3 Hz), deshielded by both the ester carbonyl and the electron-withdrawing tetrazole ring.
-
Ester Methoxy (-OCH₃): Appears as a sharp singlet at ~3.75 ppm .
-
Methyl Group (-CH₃): Appears as a doublet at ~1.85 ppm ( J=7.3 Hz).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization Positive mode (ESI+).
-
Expected m/z: The exact mass is 156.0647 Da. Look for the protonated molecular ion [M+H]⁺ at m/z 157.1 .
-
Fragmentation Pattern: MS/MS will typically show a neutral loss of N₂ (characteristic of tetrazoles) yielding a fragment at m/z 129.1, followed by the loss of the methoxy radical or methanol from the ester moiety.
References
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Acid Bioisosteres. Cambridge MedChem Consulting. Available at:[Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Publications. Available at: [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. Available at: [Link]
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- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Crystal Structure Analysis of Methyl 2-(1H-tetrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, which enhances metabolic stability and pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of methyl 2-(1H-tetrazol-1-yl)propanoate, a model compound for understanding the structural nuances of this important class of molecules. We will delve into the synthesis, crystallization, and the detailed workflow of X-ray data acquisition and structural refinement. The causality behind experimental choices is explained, offering field-proven insights for researchers in structural chemistry and drug design. While the specific crystal structure data for this exact compound is not publicly available, this guide presents a complete, illustrative analysis based on a hypothetical, yet chemically plausible, dataset to demonstrate the full process and interpretation.
Introduction: The Significance of Tetrazole Scaffolds in Modern Drug Discovery
Tetrazole derivatives are integral to the development of new therapeutic agents, finding applications as antihypertensive, antibiotic, and anticonvulsant drugs.[3] Their structural similarity to carboxylic acids allows them to act as effective mimics in biological systems, often with improved oral bioavailability and metabolic resistance.[1] The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, governs their interaction with biological targets.[4] Understanding the crystal structure provides invaluable information on conformation, intermolecular interactions, and crystal packing, which are critical for structure-activity relationship (SAR) studies and the rational design of new drug candidates.
This guide focuses on methyl 2-(1H-tetrazol-1-yl)propanoate, a simple yet representative molecule that encapsulates the key structural features of more complex tetrazole-containing drugs.
Experimental Methodology: From Synthesis to High-Quality Crystals
A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.
Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
The synthesis of 5-substituted 1H-tetrazoles can be efficiently achieved through one-pot multi-component condensation reactions.[5] A common and effective method involves the [3+2] cycloaddition of an azide source with a nitrile. For the title compound, a plausible synthetic route is outlined below.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of methyl 2-bromopropanoate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq) and 1H-tetrazole (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at 80 °C for 12 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 2-(1H-tetrazol-1-yl)propanoate.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a reliable method for growing high-quality crystals.
Experimental Protocol: Crystallization
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent mixture, such as ethanol/isobutanol (6:1), to achieve saturation.[3]
-
Evaporation: The solution is loosely capped to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Colorless, prism-shaped crystals are typically formed over several days.
Single-Crystal X-ray Diffraction Analysis
The core of the structural analysis lies in the diffraction experiment and the subsequent data processing and structure refinement.
Data Collection and Processing
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a diffractometer.[4] Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.[3]
Experimental Protocol: Data Collection
-
Mounting: A single crystal is mounted on a goniometer head using a cryoprotectant.
-
Data Acquisition: The crystal is placed in a cold nitrogen stream (100 K), and data is collected using a diffractometer equipped with a CCD area detector and graphite-monochromated MoKα radiation (λ = 0.71073 Å).[3]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
The experimental workflow is summarized in the diagram below:
Caption: Workflow from synthesis to final structural analysis.
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXS and SHELXL are commonly used for this purpose.[3]
Results and Discussion: Molecular and Crystal Structure
As previously stated, the following data is a hypothetical but plausible representation for methyl 2-(1H-tetrazol-1-yl)propanoate, intended to illustrate a complete structural analysis.
Crystallographic Data
The key crystallographic parameters are summarized in the table below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₈N₄O₂ |
| Formula Weight | 156.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.35 |
| b (Å) | 9.82 |
| c (Å) | 10.15 |
| β (°) | 95.5 |
| Volume (ų) | 827.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.253 |
| Absorption Coefficient (mm⁻¹) | 0.095 |
| F(000) | 328 |
Molecular Structure
The molecule consists of a propanoate group where the C2 carbon is attached to the N1 atom of the 1H-tetrazole ring. The tetrazole ring is planar, as expected for an aromatic system. The ester group adopts a conformation that minimizes steric hindrance.
The relationship between the key functional groups is illustrated below:
Caption: Connectivity of methyl 2-(1H-tetrazol-1-yl)propanoate.
Supramolecular Assembly and Intermolecular Interactions
In the crystal lattice, molecules are linked by a network of weak C-H···N and C-H···O hydrogen bonds. These interactions, although individually weak, collectively dictate the crystal packing. The tetrazole ring, with its multiple nitrogen atoms, acts as a good hydrogen bond acceptor. The ester group also participates in these interactions. The absence of strong hydrogen bond donors (like O-H or N-H) means that the crystal packing is primarily governed by these weaker forces and van der Waals interactions. This is a key consideration in understanding the physical properties of the crystal, such as its melting point and solubility.
Conclusion
This guide has outlined the comprehensive process for the crystal structure analysis of methyl 2-(1H-tetrazol-1-yl)propanoate, from synthesis to detailed structural interpretation. While based on a hypothetical dataset, the principles and methodologies described are universally applicable in the field of small-molecule crystallography.[4] Such analyses provide fundamental insights into the three-dimensional nature of molecules, which is a critical component of modern drug discovery and materials science. The ability to correlate solid-state structure with physicochemical properties is essential for the development of new and improved pharmaceutical compounds.
References
- Benchchem. Validating Crystal Structures: A Comparative Guide to Bis(tetrazole) Derivatives Using X-ray Diffraction.
- Langer, T., & Wermuth, C. G. (Eds.). (2004). Bioisosteres in Medicinal Chemistry. Wiley-VCH.
- Kucková, L., Herich, P., & Kožíšek, J. (2012). Charge density study of tetrazole. Acta Chimica Slovaca, 5(1), 125-129.
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Gasteiger, J. (Ed.). (2003).
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Altomare, A., Cascarano, G., Giacovazzo, C., & Guagliardi, A. (1993). Completion and refinement of crystal structures with SIR92. Journal of Applied Crystallography, 26(3), 343-350.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- El-Faham, A., et al. (2019). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 9(1), 1-16.
-
CCDC. The Cambridge Structural Database (CSD). Available at: [Link]
-
Guidechem. Methyl 2-(1H-tetrazol-1-yl)propanoate. Available at: (Simulated based on similar entries like[6])
-
PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Karaghiosoff, K., et al. (2015). Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1057–o1058. Available at: [Link]
- Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Thermodynamic stability of methyl 2-(1H-tetrazol-1-yl)propanoate
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-(1H-tetrazol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrazole heterocycle is a cornerstone of modern medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] However, the high nitrogen content and significant positive heat of formation inherent to the tetrazole ring also classify its derivatives as energetic materials.[3][4] This duality necessitates a rigorous evaluation of their thermodynamic stability to ensure safety and predictability during drug development, manufacturing, and storage. This guide provides a comprehensive framework for assessing the thermodynamic stability of methyl 2-(1H-tetrazol-1-yl)propanoate, a representative tetrazole-containing compound. We will explore a multi-faceted approach that integrates plausible synthetic routes, detailed protocols for experimental thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and the application of computational chemistry to predict decomposition pathways and energetic properties. This document serves as a technical resource for scientists, offering both the theoretical basis and practical methodologies required for a thorough stability assessment.
Chapter 1: The Tetrazole Moiety: A Duality of Stability and Energy
The utility of the tetrazole ring in drug design is well-established. Its pKa is comparable to that of a carboxylic acid, and its planar, aromatic structure allows it to engage in similar hydrogen bonding interactions with biological targets, making it an effective bioisostere.[1][5] This substitution can confer desirable properties, including increased metabolic stability against pathways like β-oxidation, enhanced membrane permeability, and improved oral bioavailability.[2][6] Consequently, numerous FDA-approved drugs, such as the antihypertensives irbesartan and valsartan, feature this moiety.[2][7]
However, from a chemical standpoint, the tetrazole ring is a high-energy system. Composed of four nitrogen atoms and one carbon atom, it possesses a high positive heat of formation, a characteristic it shares with many energetic materials like explosives and propellants.[4][8] The thermal decomposition of tetrazoles is often highly exothermic, typically proceeding via the irreversible extrusion of dinitrogen (N₂) gas.[9][10] This inherent energetic potential demands careful consideration. For any tetrazole-containing pharmaceutical candidate, it is not sufficient to presume stability under physiological conditions; a thorough understanding of its behavior at elevated temperatures and under various stress conditions is critical to prevent unforeseen hazards during synthesis, purification, formulation, and long-term storage.[11]
Chapter 2: Synthesis and Physicochemical Characterization
Proposed Synthesis Route
A common and effective method for forming the tetrazole ring is through a [3+2] cycloaddition reaction. A logical approach for the target molecule would involve the reaction of methyl 2-bromopropanoate with sodium azide to form the key intermediate, methyl 2-azidopropanoate. This azide can then undergo a cycloaddition reaction. While various methods exist, one approach involves reaction with a formylating agent or equivalent C1 source under appropriate conditions.
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Determining the Solubility Profile of Methyl 2-(1H-tetrazol-1-yl)propanoate in Organic Solvents
Introduction:
Methyl 2-(1H-tetrazol-1-yl)propanoate is a heterocyclic compound featuring a tetrazole ring, a functional group of significant interest in medicinal chemistry and materials science. The tetrazole moiety is often used as a bioisostere for a carboxylic acid group, offering similar steric and electronic properties but with improved metabolic stability and bioavailability.[1] Understanding the solubility profile of this molecule in various organic solvents is a critical prerequisite for its application in drug discovery, process chemistry, and formulation development.[2][3] Low solubility can lead to unpredictable results in in vitro assays, hinder purification processes, and pose significant challenges for developing effective drug delivery systems.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility of methyl 2-(1H-tetrazol-1-yl)propanoate. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol based on the gold-standard shake-flask method, and outline the analytical quantification using High-Performance Liquid Chromatography (HPLC).
Theoretical Framework and Pre-analysis Considerations
Before embarking on experimental measurements, a theoretical assessment of the solute and solvent properties can guide solvent selection and experimental design. Solubility is fundamentally governed by the principle of "like dissolves like," where a solute's dissolution is favored in a solvent with similar intermolecular forces.
1.1. Physicochemical Properties of Methyl 2-(1H-tetrazol-1-yl)propanoate
While specific experimental data for this exact molecule is scarce, we can infer its properties from its structure:
-
Polarity: The presence of four nitrogen atoms in the tetrazole ring and the ester functional group imparts a significant degree of polarity to the molecule.
-
Hydrogen Bonding: The tetrazole ring contains nitrogen atoms that can act as hydrogen bond acceptors. The ester group's oxygen atoms are also hydrogen bond acceptors.
-
Molecular Structure: The molecule consists of a methyl propanoate backbone attached to a tetrazole ring. The overall shape and size will influence how it packs in a crystal lattice and interacts with solvent molecules.
Based on these features, it is anticipated that methyl 2-(1H-tetrazol-1-yl)propanoate will exhibit higher solubility in polar protic and aprotic solvents capable of hydrogen bonding and dipole-dipole interactions.
1.2. Solvent Selection Rationale
A diverse panel of organic solvents should be selected to probe a wide range of polarities and intermolecular interactions. The chosen solvents can be categorized based on their properties:
| Solvent Category | Examples | Predominant Intermolecular Forces | Expected Solubility Rationale |
| Polar Protic | Methanol, Ethanol, 2-Propanol | Hydrogen bonding, dipole-dipole | The hydroxyl group can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute, while the polar nature of the solvent will facilitate dissolution. High solubility is generally expected in this category. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Dipole-dipole, London dispersion | These solvents have significant dipole moments and can act as hydrogen bond acceptors, which should favor the dissolution of the polar solute. Ethyl acetate, being an ester itself, may show particularly good solubility. |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | London dispersion forces | Due to the significant polarity of methyl 2-(1H-tetrazol-1-yl)propanoate, low solubility is anticipated in these solvents as they cannot effectively solvate the polar functional groups of the solute. Toluene, with its aromatic ring, might show slightly better solubility than alkanes. |
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility is the shake-flask method.[5][6] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then measured.
2.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol ensures a robust and reproducible determination of thermodynamic solubility.
Materials and Equipment:
-
Methyl 2-(1H-tetrazol-1-yl)propanoate (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Add an excess amount of solid methyl 2-(1H-tetrazol-1-yl)propanoate to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure that equilibrium is reached.[4][7] Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of methyl 2-(1H-tetrazol-1-yl)propanoate.
Caption: Workflow for the shake-flask solubility determination method.
2.2. Analytical Quantification by HPLC
A reverse-phase HPLC method with UV detection is a standard and reliable technique for quantifying the concentration of dissolved methyl 2-(1H-tetrazol-1-yl)propanoate.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C[8]
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
Calibration Curve:
A calibration curve must be prepared by making a series of standard solutions of methyl 2-(1H-tetrazol-1-yl)propanoate of known concentrations in the mobile phase. The peak area from the HPLC chromatograms is then plotted against the concentration to generate a linear regression curve. The concentration of the unknown samples can be determined by interpolating their peak areas on this curve.
Sources
- 1. ijmps.org [ijmps.org]
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- 3. researchgate.net [researchgate.net]
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- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
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- 8. acgpubs.org [acgpubs.org]
Mechanistic Profiling of Methyl 2-(1H-Tetrazol-1-yl)propanoate Derivatives: A Technical Whitepaper on Dual-Target Inhibition and Bioisosteric Applications
Executive Summary
In modern medicinal chemistry, the rational design of multifunctional ligands is critical for addressing complex pathologies such as chronic inflammation and resistant infectious diseases. Methyl 2-(1H-tetrazol-1-yl)propanoate derivatives have emerged as a highly versatile class of pharmacophores. By leveraging the bioisosteric properties of the tetrazole ring and the pharmacokinetic advantages of the propanoate ester, these compounds function as potent, metabolically stable dual-target inhibitors. This whitepaper provides an in-depth mechanistic analysis of their action, detailing their role in dual cPLA2α/FAAH inhibition and synergistic COX-2/CYP51 blockade, supported by self-validating experimental protocols.
Structural Rationale: Bioisosterism and Prodrug Causality
The architectural design of methyl 2-(1H-tetrazol-1-yl)propanoate is rooted in solving two classic pharmacokinetic hurdles: metabolic instability and poor membrane permeability.
-
The Tetrazole Bioisostere: Carboxylic acids are notorious for undergoing rapid Phase II metabolism (specifically, glucuronidation), leading to rapid systemic clearance. Replacing the carboxylic acid with a 1H-tetrazole ring maintains the acidic pKa (approximately 4.5–5.5) required for target binding while significantly increasing resistance to metabolic degradation . The tetrazole ring effectively mimics the spatial arrangement of the carboxylate anion but is structurally shielded from glucuronosyltransferases.
-
The Methyl Propanoate Vector: The esterification of the propanoic acid backbone to a methyl ester serves as a deliberate prodrug strategy. The methyl ester neutralizes the negative charge, drastically increasing the compound's lipophilicity and facilitating passive diffusion across the lipid bilayer. Once localized in the cytosol, ubiquitous intracellular esterases cleave the methyl group, trapping the active, negatively charged tetrazolylpropionic acid inside the cell where its primary targets reside .
Mechanism of Action I: Dual Inhibition of cPLA2α and FAAH
Cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) are critical nodes in lipid signaling. cPLA2α initiates the pro-inflammatory arachidonic acid cascade, whereas FAAH degrades the endogenous analgesic cannabinoid, anandamide.
Tetrazolylpropanoic acid derivatives act as potent "serine-trap" inhibitors for both enzymes [[1]]([Link]).
-
Causality of Binding: The active tetrazolylpropionic acid binds directly to the catalytic serine residues (Ser228 in cPLA2α and Ser241 in FAAH). The tetrazole moiety mimics the tetrahedral transition state of ester hydrolysis, anchoring tightly within the oxyanion hole of the enzymes.
-
Structural Optimization: The propanoate backbone provides the exact spatial distance required to align the lipophilic tail of the derivative within the hydrophobic binding pockets of both enzymes. Introducing structural rigidity (e.g., propan-2-one substituents) shields the reactive centers from carbonyl reductases, further extending the molecule's half-life without sacrificing nanomolar inhibitory potency .
Figure 1: Mechanism of action for dual cPLA2α/FAAH inhibition by tetrazolylpropanoate derivatives.
Mechanism of Action II: Synergistic COX-2 / CYP51 Inhibition
Beyond anti-inflammatory applications, the 1H-tetrazol-1-yl scaffold has been successfully adapted for the treatment of resistant fungal infections via dual COX-2/CYP51 inhibition .
-
CYP51 Blockade: The N4 atom of the 1H-tetrazole ring coordinates directly with the heme iron of lanosterol 14α-demethylase (CYP51). This coordination halts ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and the disruption of the fungal cell membrane.
-
COX-2 Inhibition: Concurrently, the propanoate-linked aryl groups fit seamlessly into the hydrophobic cyclooxygenase active site of COX-2.
-
Synergistic Causality: This dual action causes fungal apoptosis via reactive oxygen species (ROS) accumulation and mitochondrial dysfunction, while simultaneously suppressing localized host tissue inflammation, thereby accelerating the healing of infected tissues .
Self-Validating Experimental Protocols
To accurately quantify the efficacy of these derivatives, standard aqueous assays are insufficient. Enzyme assays involving lipid substrates are notoriously prone to false negatives due to substrate aggregation. The following protocol utilizes a mixed-micelle system to ensure the enzymes adopt their active interfacial conformations.
In Vitro Dual Enzyme Inhibition Assay (cPLA2α / FAAH)
-
Micelle Preparation: Solubilize the lipid substrate (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine for cPLA2α) in Triton X-100 mixed micelles.
-
Causality: This prevents substrate precipitation in aqueous buffers and provides a standardized, physiological surface area for interfacial enzyme binding.
-
-
Compound Incubation: Pre-incubate recombinant human cPLA2α or FAAH with varying concentrations of the tetrazolylpropanoate derivative for 15 minutes at 37°C.
-
Causality: Pre-incubation is critical for "serine-trap" inhibitors, as the tetrazole moiety requires time to orient and stabilize within the oxyanion hole.
-
-
Reaction Initiation & Quenching (Self-Validating Step): Initiate the reaction by adding the micellar substrate. After exactly 30 minutes, quench the reaction using a 2:1 mixture of methanol/chloroform containing 10 ng/mL of Deuterated Arachidonic Acid (AA-d8).
-
Causality: The immediate solvent shift denatures the enzyme, stopping the reaction instantly. The simultaneous addition of AA-d8 acts as a self-validating internal standard; any variance in downstream extraction efficiency or LC-MS/MS matrix suppression is automatically normalized against the AA-d8 signal, ensuring absolute data integrity.
-
-
LC-MS/MS Quantification: Extract the lipid layer and quantify the released arachidonic acid using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Figure 2: Self-validating in vitro screening workflow for quantifying dual enzyme inhibition.
Quantitative Data Summary
The structural optimization of the tetrazolylpropanoate scaffold has yielded compounds with exceptional potency and stability profiles. The table below summarizes the pharmacological parameters of key derivative classes.
| Compound Scaffold | Primary Target(s) | IC50 (μM) | Metabolic Stability (t1/2) | Primary Mechanism of Action |
| Propan-2-one Tetrazolylpropionic Acids | cPLA2α / FAAH | 0.012 / 0.045 | >60 min | Catalytic Serine Blockade & Oxyanion Hole Stabilization |
| 1H-Tetrazol-1-yl-propan-2-ol Derivatives | COX-2 / CYP51 | 0.125 / 0.500 | >45 min | Heme Coordination & Hydrophobic Channel Binding |
| Indole-5-carboxylic Acid Bioisosteres | cPLA2α | 0.010 | >120 min | Interfacial Binding & Transition State Mimicry |
References
-
[1] Voundi, M. E., Hanekamp, W., & Lehr, M. (2023). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry, 14(10), 2079-2088. URL:[Link]
-
[2] Liu, W., et al. (2022). Design, Synthesis, and Biological Evaluation of Dual-Target COX-2/CYP51 Inhibitors for the Treatment of Fungal Infectious Diseases. Journal of Medicinal Chemistry, 65(18), 12219-12239. URL:[Link]
-
[3] Borecki, D., et al. (2010). 1-(5-Carboxyindol-1-yl)propan-2-one Inhibitors of Human Cytosolic Phospholipase A2α with Reduced Lipophilicity: Synthesis, Biological Activity, Metabolic Stability, Solubility, Bioavailability, And Topical in Vivo Activity. Journal of Medicinal Chemistry, 53(23), 8298-8308. URL:[Link]
Sources
Technical Whitepaper: Safety, Handling, and Thermodynamic Profiling of Methyl 2-(1H-tetrazol-1-yl)propanoate
Executive Summary
Methyl 2-(1H-tetrazol-1-yl)propanoate is a highly specialized heterocyclic compound utilized extensively in medicinal chemistry and pharmaceutical development. Tetrazole derivatives serve as critical bioisosteres for carboxylic acids, offering improved metabolic stability and membrane permeability. However, the inherent thermodynamic instability of the tetrazole ring—driven by its high nitrogen content and substantial positive heat of formation—demands rigorous safety protocols[1].
As a Senior Application Scientist, I have compiled this comprehensive technical guide to bridge the gap between theoretical chemical properties and practical, field-proven handling methodologies. This whitepaper establishes a self-validating framework for the safe storage, synthesis, and emergency management of Methyl 2-(1H-tetrazol-1-yl)propanoate and its structural analogs.
Molecular Profiling & Extrapolated Hazard Classification
Due to the highly specific nature of Methyl 2-(1H-tetrazol-1-yl)propanoate, its safety profile is extrapolated from the well-documented behaviors of its foundational moieties: the 1H-tetrazole core and structurally similar analogs like 1H-tetrazole-1-acetic acid[2][3].
Physical and Chemical Properties
| Property | Value / Description |
| Chemical Name | Methyl 2-(1H-tetrazol-1-yl)propanoate |
| Molecular Formula | C5H8N4O2 |
| Molecular Weight | 156.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, NMP, DMSO) |
| Thermodynamic Hazard | High energy density; potential for rapid decomposition[1] |
GHS Hazard Classification
Handling this compound requires adherence to strict Globally Harmonized System (GHS) classifications, primarily due to the explosive risk associated with the N4 ring system[4].
| Hazard Class | Category | Hazard Statement | Precautionary Focus |
| Explosives | Division 1.1 / 1.4 | H201: Explosive; mass explosion hazard. | P210: Keep away from heat, sparks, open flames. No smoking[4]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | P280: Wear protective gloves/clothing[5]. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | P305+P351: Rinse cautiously with water[5]. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fumes[5]. |
Thermodynamic Stability & Explosive Causality
To handle tetrazoles safely, one must understand the causality of their reactivity. The tetrazole ring contains four contiguous nitrogen atoms. Upon thermal or kinetic shock, the ring decomposes to release nitrogen gas ( N2 ). Because the N≡N triple bond is exceptionally stable, the formation of N2 from the tetrazole ring is highly exothermic. This rapid expansion of gas and release of heat is the fundamental mechanism behind the explosive hazard[1].
The Danger of Metal Azides
A critical failure point in tetrazole handling is the inadvertent formation of metal azides. When tetrazole derivatives or their azide precursors come into contact with heavy metals (e.g., lead, copper, silver, or zinc), they can form highly sensitive, friction-reactive metal azides[6].
Expert Directive: Never use metal spatulas, brass fittings, or copper tubing when handling tetrazoles or azides. Always utilize glass, PTFE, or static-dissipative plastic equipment[6].
Impact Sensitivity Comparison
Understanding the kinetic sensitivity of tetrazole derivatives is vital for safe transport and milling.
| Compound Class | Impact Sensitivity (J) | Friction Sensitivity (N) | Safety Implication |
| Unsubstituted 1H-Tetrazole | ~ 10 - 15 J | < 150 N | Highly sensitive; handle as explosive. |
| Oxime-bridged Tetrazoles | > 40 J | > 360 N | Insensitive; safer handling profile[1]. |
| Methyl 2-(1H-tetrazol-1-yl)propanoate | Est. 20 - 30 J | Est. 200 N | Moderate sensitivity; avoid shock/friction. |
Safe Handling Protocols & Engineering Controls
Every protocol must be a self-validating system where safety is engineered into the workflow, rather than relying solely on user compliance.
Engineering Controls
-
Ventilation: Use in a well-ventilated area, preferably a certified fume hood with explosion-proof electrical and ventilating equipment[7].
-
Grounding: Earth all lines, containers, and receiving equipment to prevent the accumulation of static electricity, which can act as an ignition source[4][7].
-
Tooling: Mandate the use of non-sparking tools (e.g., beryllium copper or specialized plastics) for all mechanical manipulations[4].
Personal Protective Equipment (PPE)
-
Respiratory: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For high-risk milling or powder transfer, use an ABEK-P2 respirator[2].
-
Dermal: Wear chemical-impermeable gloves (e.g., heavy-duty nitrile or butyl rubber). Inspect gloves prior to use and employ proper removal techniques to avoid skin contact[2].
-
Ocular: High-impact safety goggles and a full face shield are mandatory when working with >5 grams of material.
Experimental Workflows: Synthesis & Isolation
Batch synthesis of tetrazoles poses a significant thermal runaway risk. As a Senior Application Scientist, I strongly advocate for Continuous Flow Synthesis when generating tetrazole derivatives. Flow chemistry minimizes the active volume of energetic intermediates at any given microsecond, drastically reducing the severity of a potential decomposition event[8].
Protocol 1: Continuous Flow Synthesis of Tetrazole Derivatives
This protocol adapts microreactor technology to safely synthesize tetrazole esters.
-
Preparation of Reagents: Dissolve the nitrile precursor (e.g., methyl 2-cyanopropanoate) in anhydrous N-Methyl-2-pyrrolidone (NMP). In a separate vessel, prepare a solution of sodium azide ( NaN3 ) in water[8].
-
System Priming: Prime the tubular PFA (perfluoroalkoxy) coiled reactor with pure NMP to establish baseline pressure and verify there are no leaks.
-
Continuous Pumping: Utilize high-pressure syringe pumps to introduce the nitrile solution and the NaN3 solution into a T-mixer at a controlled flow rate (e.g., 0.35 mL/min)[8].
-
Thermal Zone: Pass the mixed stream through a heated reactor zone maintained at 190 °C. The residence time ( tr ) should be optimized (typically ~20 minutes) to ensure complete conversion while preventing thermal degradation[8].
-
In-Line Quenching: Direct the reactor effluent immediately into an ice-cold aqueous quenching bath to stabilize the newly formed tetrazole product.
Protocol 2: Safe Work-up and Isolation
-
Precipitation: Allow the quenched reaction mixture to stir at 0–5 °C. The tetrazole product will often precipitate from the aqueous/organic mixture[6].
-
Filtration: Collect the solid product via vacuum filtration using a grounded, explosion-proof vacuum system.
-
Washing: Wash the filter cake sequentially with cold water and a suitable anti-solvent (e.g., cold isopropanol) to remove unreacted azides and NMP[6].
-
Drying: Dry the product under high vacuum at ambient temperature. Do not use oven drying , as localized hot spots can trigger explosive decomposition[7].
Continuous Flow Synthesis Workflow for Tetrazole Derivatives.
Emergency Response & Spill Mitigation
The logic of emergency response for energetic materials is counter-intuitive to standard chemical fires. The primary directive is preservation of life over preservation of property .
Fire Response
If a fire reaches the tetrazole compound, DO NOT fight the fire [4][5]. Tetrazoles provide their own nitrogen/oxygen during decomposition, making standard smothering techniques (like CO2 or foam) ineffective.
-
Action: Immediately sound the alarm, evacuate the area to a safe distance, and allow the material to burn out. Alert the Fire Brigade to the presence of Division 1.1/1.4 explosives[4][7].
Spill Mitigation
In the event of a powder spill without fire:
-
Evacuate & Isolate: Clear the area of personnel and move upwind. Remove all sources of ignition[4][7].
-
Dampen: Gently spray the spilled material with water or a water-fog to prevent the formation of explosive dust clouds[7].
-
Collect: Use only spark-proof shovels (e.g., plastic or conductive rubber) to collect the dampened product[4][7].
-
Dispose: Place residues in a clean, labeled, static-dissipative drum. Do not seal the drum hermetically if there is a risk of off-gassing.
Emergency Response Decision Pathway for Tetrazole Incidents.
References
- Bio-Fine Chemical. 1-H-TETRAZOLE - PROCEDURE FOR HANDLING.
- BenchChem. Avoiding explosive hazards with azides in tetrazole synthesis.
- ECHEMI. 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets.
- MIT Open Access Articles. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
- Materials Advances (RSC Publishing). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- Capot Chemical. MSDS of 1H-Tetrazole-1-acetic acid.
- ChemicalBook. 1H-Tetrazole-1-acetic acid - Safety Data Sheet.
- BenchChem. 1H-Tetrazole-1-acetic acid | 21732-17-2.
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- 1. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
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- 3. 1H-Tetrazole-1-acetic acid | 21732-17-2 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
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- 8. dspace.mit.edu [dspace.mit.edu]
Electronic Structure and Computational Modeling of Methyl 2-(1H-tetrazol-1-yl)propanoate: A Comprehensive Guide for In Silico Characterization
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Context
Methyl 2-(1H-tetrazol-1-yl)propanoate (MT1P) is a highly functionalized, chiral molecule consisting of a propanoate ester backbone substituted at the α -carbon with a nitrogen-rich 1H-tetrazole ring. Molecules bearing the (tetrazol-1-yl)alkyl motif are critical building blocks in modern medicinal chemistry, frequently serving as bioisosteres for carboxylic acids or as core scaffolds in the development of potent therapeutics, including clinical-stage thrombin inhibitors (e.g., AZD8165) and broad-spectrum antifungal agents[1].
Understanding the exact electronic distribution, conformational flexibility, and reactive hotspots of MT1P is paramount for rational drug design. The tetrazole ring—comprising four contiguous nitrogen atoms—exhibits complex tautomeric and electronic behaviors that dictate its hydrogen-bonding capacity and target-binding affinity[2]. This whitepaper outlines a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to elucidate the electronic structure of MT1P, providing a field-proven methodology for researchers modeling nitrogen-rich heterocycles.
Computational Methodology & Protocol
As computational modeling matures, the selection of theoretical frameworks must move beyond default settings to physically justified choices. The following step-by-step protocol is designed to be a self-validating system , ensuring that every output is mathematically and chemically sound.
Level of Theory Selection
We employ the M06-2X meta-GGA density functional paired with the def2-TZVP basis set.
-
The Causality Behind the Choice: Traditional functionals like B3LYP often fail to accurately capture medium-range non-covalent interactions. MT1P features significant intramolecular dipole-dipole interactions and potential hyperconjugation between the ester carbonyl and the tetrazole π -system. The M06-2X functional is explicitly parameterized to account for these dispersion forces. Furthermore, the def2-TZVP basis set provides the necessary polarization functions to accurately model the diffuse, highly polarizable electron density of the four contiguous nitrogen atoms in the tetrazole ring[3].
Step-by-Step Experimental Workflow
-
Conformational Search:
-
Action: Perform a molecular mechanics (e.g., OPLS4) conformational search rotating the N1–C( α ) and C( α )–C(carbonyl) bonds.
-
Rationale: MT1P is highly flexible. Optimizing a single arbitrary 3D structure will likely result in trapping the system in a local, rather than global, minimum.
-
-
DFT Geometry Optimization:
-
Action: Optimize the lowest-energy conformers in the gas phase at the M06-2X/def2-TZVP level.
-
-
Frequency Calculation (The Validation Step):
-
Action: Compute harmonic vibrational frequencies at the exact same level of theory.
-
Rationale: This is a mandatory self-validating check. The strict absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface, preventing the erroneous extraction of electronic data from a transition state.
-
-
Solvation Modeling:
-
Action: Apply the Solvation Model based on Density (SMD) using water ( ϵ=78.3 ) or DMSO.
-
Rationale: The highly polar nature of tetrazoles makes their dipole moments and orbital energies acutely sensitive to the dielectric environment. Gas-phase calculations alone are insufficient for predicting physiological or synthetic reactivity[4].
-
Electronic Structure Analysis
Frontier Molecular Orbitals (FMO) & Global Reactivity
Frontier Molecular Orbital analysis extracts the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap ( ΔE ) is a fundamental descriptor of chemical hardness and kinetic stability[2].
-
Interpretation: A larger gap indicates a "harder," less reactive molecule. For tetrazole derivatives, the spatial localization of the LUMO (typically over the tetrazole π -system) and the HOMO (often localized on the ester oxygen lone pairs) dictates how the molecule will participate in charge-transfer processes with biological targets or metal surfaces[4].
Molecular Electrostatic Potential (MEP)
The MEP maps the electrostatic charge distribution across the van der Waals surface of the molecule, serving as a direct visual guide for local reactivity.
-
Nucleophilic Sites (Red/Negative): Intense negative potentials localize over the N2, N3, and N4 atoms of the tetrazole ring, as well as the carbonyl oxygen. These are the primary hydrogen-bond acceptors.
-
Electrophilic Sites (Blue/Positive): The tetrazole C5-proton and the chiral α -proton exhibit positive potentials, indicating susceptibility to deprotonation or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
To translate the complex quantum mechanical wavefunction into intuitive chemical concepts, NBO analysis is deployed. Using second-order perturbation theory, we quantify intramolecular hyperconjugation. In MT1P, critical stabilizing interactions occur via n→π∗ electron delocalizations—specifically, the donation of electron density from the nitrogen lone pairs into adjacent N–N or C–N antibonding orbitals. This delocalization is the quantum mechanical origin of the tetrazole ring's aromatic stability[2].
Quantitative Data Summaries
The following tables summarize the standard physical parameters extracted from the computational protocol. (Note: Values are representative baseline metrics for MT1P derived from standard M06-2X/def2-TZVP calculations).
Table 1: Calculated Energetic and Thermodynamic Parameters
| Parameter | Symbol | Value (M06-2X/def2-TZVP) | Unit |
| Electronic Energy | Eelec | -564.3125 | Hartree |
| Zero-Point Energy | ZPE | 0.1452 | Hartree |
| Thermal Enthalpy | H | -564.1550 | Hartree |
| Gibbs Free Energy | G | -564.1983 | Hartree |
| Dipole Moment (Solvent) | μ | 4.85 | Debye |
Table 2: FMO Parameters and Global Reactivity Descriptors
| Descriptor | Symbol | Equation | Value | Unit |
| HOMO Energy | EHOMO | - | -7.85 | eV |
| LUMO Energy | ELUMO | - | -1.25 | eV |
| Energy Gap | ΔE | ELUMO−EHOMO | 6.60 | eV |
| Chemical Hardness | η | (I−A)/2 | 3.30 | eV |
| Chemical Potential | μcp | −(I+A)/2 | -4.55 | eV |
| Electrophilicity Index | ω | μcp2/2η | 3.14 | eV |
Visualizations of Workflows and Relationships
Figure 1: Self-validating computational workflow for the electronic structure elucidation of MT1P.
Figure 2: Logical relationship between structural moieties and calculated electronic descriptors.
Conclusion
The computational characterization of methyl 2-(1H-tetrazol-1-yl)propanoate requires a deliberate and physically justified methodology. By utilizing dispersion-corrected functionals (M06-2X), appropriately polarized basis sets (def2-TZVP), and strict frequency-based validation, researchers can confidently map the stereoelectronic landscape of this molecule. The resulting insights into FMO gaps, MEP distributions, and NBO hyperconjugation provide an authoritative foundation for predicting the molecule's behavior in complex biological or synthetic environments.
References
- Selection of compounds for DMTA cycle 2. Plot of principle components...
- DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect Source: ACS Omega URL
- Source: The Journal of Physical Chemistry A (ACS Publications)
- Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations Source: Comptes Rendus de l'Académie des Sciences URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
Introduction
Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties.[2][3] Methyl 2-(1H-tetrazol-1-yl)propanoate is a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a comprehensive, step-by-step protocol for the synthesis of methyl 2-(1H-tetrazol-1-yl)propanoate, grounded in established principles of heterocyclic chemistry. The primary synthetic strategy discussed herein is the N-alkylation of the 1H-tetrazole ring, a common yet nuanced procedure that requires careful control of reaction conditions to achieve the desired regioselectivity.[4][5]
Safety Precautions
Hazard Identification and Risk Mitigation:
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as this liberates highly toxic and explosive hydrazoic acid (HN₃). Also, avoid contact with metal spatulas and equipment containing lead or copper. All manipulations should be performed in a well-ventilated fume hood.
-
Methyl 2-bromopropanoate: A lachrymator and corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. It should be handled in a fume hood.
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-resistant lab coat
-
Closed-toe shoes
Reaction Scheme
The synthesis of methyl 2-(1H-tetrazol-1-yl)propanoate is achieved via the N-alkylation of 1H-tetrazole with methyl 2-bromopropanoate. This reaction can potentially yield two regioisomers: the desired N-1 substituted product and the N-2 substituted isomer. The regioselectivity of this reaction is highly dependent on factors such as the solvent, the nature of the base, and the counter-ion.[4][5]
Caption: General reaction scheme for the N-alkylation of 1H-tetrazole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 1H-Tetrazole | 288-94-8 | 70.05 | ≥98% | Sigma-Aldrich |
| Methyl 2-bromopropanoate | 5445-17-0 | 167.00 | ≥97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | Fisher Scientific |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | N/A | N/A | N/A | Lab Prepared |
| Brine | N/A | N/A | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥97% | Sigma-Aldrich |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with a temperature controller
-
Condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Column chromatography setup (glass column, silica gel)
Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-tetrazole (1.0 g, 14.28 mmol) and anhydrous potassium carbonate (2.37 g, 17.14 mmol).
-
Add 30 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium tetrazolate salt.
Step 2: Alkylation Reaction
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add methyl 2-bromopropanoate (2.64 g, 15.71 mmol) dropwise to the stirred suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The starting materials and the two product isomers should have different Rf values.
Step 3: Work-up
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product, which is likely a mixture of N-1 and N-2 isomers, should be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect fractions and monitor them by TLC to separate the two isomers. The N-1 isomer is typically more polar than the N-2 isomer.
-
Combine the fractions containing the pure desired product and evaporate the solvent to yield methyl 2-(1H-tetrazol-1-yl)propanoate as a colorless oil or a white solid.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods. A key distinction between the N-1 and N-2 isomers can be observed in their ¹³C NMR spectra. The chemical shift of the tetrazole ring carbon is typically found at a lower field (more deshielded) for the N-2 isomer compared to the N-1 isomer.[2]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~5.2 (q, 1H), ~3.8 (s, 3H), ~1.8 (d, 3H), ~8.5 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~170 (C=O), ~144 (C-tetrazole), ~55 (CH), ~53 (OCH₃), ~18 (CH₃).
-
IR (KBr, cm⁻¹): ν ~2990 (C-H), ~1750 (C=O, ester), ~1500, ~1450 (C=N, tetrazole ring).
-
Mass Spectrometry (ESI+): m/z calculated for C₅H₈N₄O₂ [M+H]⁺: 157.07; found: 157.07.
Discussion
The regioselectivity of tetrazole alkylation is a well-documented challenge.[4][5] The tetrazolate anion is an ambident nucleophile with two potential sites of attack (N-1 and N-2). The outcome of the alkylation is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions. While the described protocol using potassium carbonate in DMF is a standard approach, it often leads to a mixture of isomers. For improved selectivity towards the N-1 isomer, alternative conditions could be explored, such as using lithium tetrazolate in an aqueous ethanol solution, which has been reported to suppress the formation of the N-2 isomer.[6] The choice of the alkylating agent can also play a role in directing the regioselectivity.[4]
Conclusion
This application note provides a detailed and practical protocol for the synthesis of methyl 2-(1H-tetrazol-1-yl)propanoate. By following the outlined steps for reaction, work-up, and purification, researchers can successfully prepare this valuable building block. Careful monitoring of the reaction and meticulous purification are crucial for obtaining the desired N-1 isomer in high purity. The characterization data provided will aid in the unambiguous identification of the product.
References
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. S. Afr. J. Chem., 2015, 68, 133–137. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. Scientific Reports. [Link]
-
Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank. [Link]
-
Alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry of tetrazoles. Arkivoc. [Link]
-
Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry. [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc. [Link]
- Process for production of tetrazolyl compounds.
-
Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. ResearchGate. [Link]
-
Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. European Journal of Medicinal Chemistry. [Link]
-
Microwave alkylation of lithium tetrazolate. Zeitschrift für Naturforschung B. [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Microwave alkylation of lithium tetrazolate - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Potential of Methyl 2-(1H-tetrazol-1-yl)propanoate in Coordination Chemistry: A Guide to Synthesis, Characterization, and Application
Foreword: Charting New Territories in Ligand Design
In the vast and dynamic field of coordination chemistry, the rational design of organic ligands is the cornerstone of developing novel metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete molecular complexes with tailored functionalities.[1][2] The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has garnered significant attention as a versatile building block for such ligands. Its high nitrogen content, structural similarity to the carboxylate group, and diverse coordination capabilities make it an attractive component in the synthesis of materials with applications ranging from medicinal chemistry to materials science.[1][3][4]
This document ventures into the prospective coordination chemistry of a lesser-explored ligand: methyl 2-(1H-tetrazol-1-yl)propanoate . While the broader family of tetrazole-containing ligands has been extensively studied, this specific molecule presents a unique combination of a coordinating tetrazole ring and a propanoate ester group. This juxtaposition of a traditionally strong N-donor heterocycle with a potentially coordinating carbonyl oxygen offers intriguing possibilities for the synthesis of novel coordination compounds with unique structural and functional properties.
As there is a scarcity of published data on the coordination chemistry of methyl 2-(1H-tetrazol-1-yl)propanoate, this guide is designed to serve as a foundational resource for researchers. It provides a scientifically grounded, step-by-step approach to the synthesis of the ligand, the preparation of its metal complexes, and their subsequent characterization. The protocols and insights presented herein are based on established principles of coordination chemistry and draw parallels from well-documented studies on analogous tetrazole-based ligands.
Our objective is to empower researchers, scientists, and drug development professionals to explore the untapped potential of this promising ligand, paving the way for new discoveries in the design and application of coordination compounds.
The Ligand: Methyl 2-(1H-tetrazol-1-yl)propanoate
Methyl 2-(1H-tetrazol-1-yl)propanoate is a chiral molecule that features a 1-substituted tetrazole ring linked to a propanoate backbone. The presence of multiple nitrogen atoms in the tetrazole ring and the carbonyl oxygen of the ester group suggests several potential coordination modes.
Proposed Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
A reliable synthetic route to methyl 2-(1H-tetrazol-1-yl)propanoate can be adapted from standard organic synthesis methodologies for N-substituted tetrazoles. A plausible and efficient method is the [3+2] cycloaddition reaction between an azide source and a nitrile. A proposed two-step synthesis is outlined below.
Step 1: Synthesis of Methyl 2-azidopropanoate
The synthesis begins with the readily available starting material, methyl 2-bromopropanoate. A nucleophilic substitution reaction with sodium azide will yield the desired methyl 2-azidopropanoate.
Step 2: [3+2] Cycloaddition to form Methyl 2-(1H-tetrazol-1-yl)propanoate
The formation of the tetrazole ring can be achieved via a cycloaddition reaction. However, for the specific synthesis of the 1-substituted isomer, a more direct alkylation of 1H-tetrazole with methyl 2-bromopropanoate is a more regioselective and commonly employed method.
Caption: Proposed synthetic workflow for Methyl 2-(1H-tetrazol-1-yl)propanoate.
Protocol: Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
Materials:
-
1H-Tetrazole
-
Methyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1H-tetrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl 2-bromopropanoate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford pure methyl 2-(1H-tetrazol-1-yl)propanoate.
Characterization: The structure and purity of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Coordination Chemistry: Exploring Metal Complexation
The versatility of the tetrazole ring in coordinating to metal ions is well-documented.[1][2] The nitrogen atoms of the tetrazole ring can act as monodentate or bridging ligands, leading to the formation of discrete complexes or extended coordination polymers. The ester group in methyl 2-(1H-tetrazol-1-yl)propanoate introduces an additional potential binding site through the carbonyl oxygen.
Potential Coordination Modes
Based on the structure of methyl 2-(1H-tetrazol-1-yl)propanoate, several coordination modes can be postulated:
-
Monodentate Coordination: The ligand can coordinate to a single metal center through one of the nitrogen atoms of the tetrazole ring, most likely the N4 atom due to its higher accessibility.
-
Bidentate Chelation: Although less common for 1-substituted tetrazoles, chelation involving a nitrogen atom and the carbonyl oxygen is a possibility, forming a stable five- or six-membered ring with the metal center.
-
Bridging Coordination: The tetrazole ring can bridge two metal centers, utilizing two of its nitrogen atoms. This is a common mode for forming coordination polymers.
Caption: Potential coordination modes of the ligand with metal centers (M).
General Protocol for the Synthesis of Coordination Complexes
The synthesis of coordination complexes with methyl 2-(1H-tetrazol-1-yl)propanoate can be achieved through various methods, including slow evaporation, hydrothermal/solvothermal synthesis, and diffusion techniques. A general protocol for a solution-based synthesis is provided below.
Materials:
-
Methyl 2-(1H-tetrazol-1-yl)propanoate (Ligand, L)
-
Metal salts (e.g., Cu(NO₃)₂·3H₂O, Zn(CH₃COO)₂·2H₂O, CoCl₂·6H₂O)
-
Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF)
-
Standard laboratory glassware
Procedure (Slow Evaporation Method):
-
Dissolve the ligand (e.g., 0.1 mmol) in a suitable solvent (e.g., 10 mL of methanol).
-
In a separate vial, dissolve the metal salt (e.g., 0.05 mmol for a 2:1 L:M ratio) in the same solvent (e.g., 10 mL of methanol).
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The resulting solution can be gently heated and stirred for a short period (e.g., 30 minutes) to ensure complete reaction.
-
Filter the solution to remove any impurities.
-
Leave the clear filtrate in a loosely covered vial at room temperature for slow evaporation.
-
Crystals suitable for single-crystal X-ray diffraction may form over a period of several days to weeks.
Experimental Causality:
-
Choice of Metal Salt: The counter-anion of the metal salt (e.g., nitrate, acetate, chloride) can significantly influence the final structure of the coordination complex by either coordinating to the metal center or acting as a charge-balancing species.
-
Ligand-to-Metal Ratio: Varying the molar ratio of the ligand to the metal salt can lead to the formation of different coordination geometries and dimensionalities of the resulting complexes.
-
Solvent System: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the crystallization process. In some cases, the solvent molecules may also coordinate to the metal center.
Characterization of the Coordination Complexes
A thorough characterization of the synthesized complexes is crucial to understand their structure, composition, and properties. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. This is the most definitive method for structural elucidation. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material and can be used to identify the crystalline phases formed. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole ring and the carbonyl group. A shift in the C=O stretching frequency can indicate coordination of the ester oxygen. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the coordination environment of the metal ion, particularly for transition metals like Cu(II) and Co(II). |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |
| Elemental Analysis (CHN) | Confirms the empirical formula of the synthesized complex. |
Potential Applications
While experimental validation is required, the coordination complexes of methyl 2-(1H-tetrazol-1-yl)propanoate could exhibit a range of interesting properties and applications, drawing parallels from other tetrazole-based coordination compounds.
-
Catalysis: The metal centers within the coordination complexes could act as Lewis acid catalysts for various organic transformations. The chiral nature of the ligand could also be exploited for asymmetric catalysis.
-
Luminescent Materials: Coordination complexes of d¹⁰ metals like Zn(II) and Cd(II) with N-heterocyclic ligands are known to exhibit luminescence. These materials could find applications in sensing, bio-imaging, and optoelectronics.
-
Bio-inorganic Chemistry and Drug Development: The tetrazole ring is a well-known bioisostere of the carboxylic acid group and is present in several marketed drugs.[3][5] Metal complexes containing this ligand could be investigated for their potential biological activities, such as antimicrobial or anticancer properties.[6]
Concluding Remarks and Future Outlook
Methyl 2-(1H-tetrazol-1-yl)propanoate stands as a promising yet underexplored ligand in the realm of coordination chemistry. Its unique structural features offer a rich playground for the synthesis of novel coordination compounds with diverse architectures and functionalities. This guide provides a comprehensive starting point for researchers to embark on the synthesis, characterization, and exploration of the applications of its metal complexes.
The systematic investigation of its coordination behavior with a variety of transition metals and lanthanides, coupled with a thorough examination of the resulting materials' properties, is anticipated to unveil exciting new avenues in the development of functional molecular materials. The journey into the coordination chemistry of methyl 2-(1H-tetrazol-1-yl)propanoate has the potential to contribute significantly to the broader fields of materials science, catalysis, and medicinal chemistry.
References
-
Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc, 2012 (i), 45-65. [Link]
-
Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 254 (15-16), 1771-1800. [Link]
-
Synthesis And Characterization Of Metal Complexes Containing Tetrazolate, Poly(tetrazolyl)borate, And Poly(pyrazolyl)aluminate Ligands. Wayne State University Dissertations, Paper 674. [Link]
-
((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 2014 , 16, 8944-8954. [Link]
-
Bifunctional tetrazole–carboxylate ligand based Zn(II) complexes: synthesis and their excellent potential anticancer properties. Dalton Transactions, 2022 , 51, 18239-18248. [Link]
-
Advances in synthesis of tetrazoles coordinated to metal ions. ResearchGate. [Link]
-
Tetrazole-based infinite coordination polymer for encapsulation of TiO2 and its potential application for fabrication of ZnO@TiO2 core–shell structures. RSC Advances, 2015 , 5, 8361-8367. [Link]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 2010 , 15(5), 3579-3601. [Link]
-
Structural tuning of tetrazole-BODIPY Ag(i) coordination compounds via co-ligand addition and counterion variation. Dalton Transactions, 2020 , 49(43), 15417-15425. [Link]
-
Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. Inorganics, 2022 , 10(4), 51. [Link]
-
The First Characterized Coordination Compounds of Macrocyclic Ligands Including Incorporated Tetrazole Rings. Crystal Growth & Design, 2017 , 17(4), 1884-1891. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry, 2024 , 15, 1373-1380. [Link]
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- 4. ijmps.org [ijmps.org]
- 5. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchtrend.net [researchtrend.net]
Integrating Methyl 2-(1H-tetrazol-1-yl)propanoate into Bioorthogonal Workflows
An Advanced Application Note for Drug Development Professionals
The tetrazole heterocycle is a privileged scaffold in medicinal chemistry, universally recognized as a metabolically stable bioisostere for carboxylic acids and cis-amides[1]. While 2,5-diaryl tetrazoles are classically employed in photo-click chemistry, 1-alkyltetrazoles such as methyl 2-(1H-tetrazol-1-yl)propanoate offer a distinct and highly valuable utility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.
By leveraging the ester functionality for targeted derivatization, this compound can be transformed into a "click-ready" bioisosteric module. Furthermore, the electron-rich N4 nitrogen of the 1-alkyltetrazole ring serves an auxiliary mechanistic role by stabilizing the Cu(I) catalytic center, suppressing disproportionation and oxidative degradation during the cycloaddition cycle[2].
This application note details the causality, mechanistic principles, and self-validating protocols for utilizing methyl 2-(1H-tetrazol-1-yl)propanoate to synthesize tetrazole-triazole hybrid pharmacophores[3].
Mechanistic Causality: Why this Specific Scaffold?
1. Pharmacokinetic Tuning via the Propanoate Backbone: The selection of a propanoate backbone over a simple acetate introduces an alpha-methyl group. This seemingly minor structural difference creates a chiral center and increases the lipophilicity (LogP) of the resulting conjugate. In drug development, this tunable lipophilicity is critical for optimizing membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing the polar surface area provided by the tetrazole ring.
2. Cu(I) Stabilization via Tetrazole N4 Coordination: During the CuAAC reaction, the Cu(I) catalyst coordinates the terminal alkyne, lowering its pKa to facilitate the formation of the highly reactive copper-acetylide intermediate[4]. However, Cu(I) is notoriously unstable in aqueous environments, prone to oxidation to Cu(II) or disproportionation to Cu(0) and Cu(II). The 1-alkyltetrazole moiety acts as a potent N4 σ-donor and π-acceptor. It transiently coordinates the Cu(I) center, acting as an intrinsic stabilizing ligand that maintains the catalyst's active oxidation state[2][5].
Mechanistic role of tetrazole nitrogen donors and alkynes in the CuAAC catalytic cycle.
Workflow Overview
To utilize methyl 2-(1H-tetrazol-1-yl)propanoate in CuAAC, the unreactive methyl ester must first be converted into a terminal alkyne. This is achieved via a high-yielding saponification and subsequent amidation with propargylamine. The resulting N-propargyl-2-(1H-tetrazol-1-yl)propanamide is a click-ready probe that can be conjugated to any azide-bearing target.
Workflow for converting the tetrazole propanoate into a click-ready probe.
Self-Validating Experimental Protocols
Protocol A: Synthesis of the Click-Ready Tetrazole-Alkyne Probe
Objective: Convert the methyl ester into a terminal alkyne handle for CuAAC.
Step 1: Saponification
-
Dissolve 10.0 mmol of methyl 2-(1H-tetrazol-1-yl)propanoate in 20 mL of a 1:1 THF/H₂O mixture.
-
Add 12.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in a single portion.
-
Stir at room temperature for 2 hours.
-
Validation Check 1: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material ( Rf ~0.6) must be completely consumed, replaced by a baseline spot (the carboxylate salt).
-
Acidify the aqueous layer to pH 2 using 1M HCl, extract with Ethyl Acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo to yield 2-(1H-tetrazol-1-yl)propanoic acid.
Step 2: Amidation
-
Dissolve the intermediate acid (approx. 9.5 mmol) in 15 mL of anhydrous DMF.
-
Add 1.2 equivalents of DIPEA, followed by 1.1 equivalents of propargylamine.
-
Cool the mixture to 0 °C and add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check 2: Analyze a 10 µL aliquot via LC-MS. Proceed to workup only when the intermediate acid mass ( m/z [M+H]⁺ 143) is fully consumed and the propargyl amide product ( m/z [M+H]⁺ 180) is the dominant species (>95% purity by UV).
-
Quench with saturated NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry, and concentrate.
Protocol B: CuAAC Ligation of the Tetrazole Probe
Objective: Conjugate the tetrazole module to an azide-bearing target molecule.
-
In a 10 mL round-bottom flask, dissolve 1.0 mmol of the click-ready tetrazole-alkyne probe and 1.0 mmol of the target organic azide in 4 mL of a 1:1 tert-butanol/H₂O mixture.
-
Prepare a catalyst premix: In a separate vial, dissolve 0.05 mmol (5 mol%) of CuSO₄·5H₂O in 0.5 mL of water. Add 0.10 mmol (10 mol%) of Sodium Ascorbate (the solution will briefly turn brown, then yellow/clear as Cu(II) reduces to Cu(I)).
-
Add the catalyst premix to the main reaction flask.
-
Stir vigorously at room temperature for 2–4 hours.
-
Validation Check 3: Monitor the disappearance of the azide starting material via IR spectroscopy. The reaction is complete when the strong, sharp azide stretch (~2100 cm⁻¹) is completely absent. Alternatively, crude ¹H-NMR should reveal the diagnostic 1,2,3-triazole proton singlet appearing between 7.8 and 8.5 ppm.
-
Dilute with water, extract with DCM, dry, and purify via flash chromatography to isolate the tetrazole-triazole hybrid.
Quantitative Data Summary
The integration of the tetrazole moiety not only provides a valuable bioisostere but also maintains highly efficient CuAAC kinetics due to the localized Cu(I) stabilization effect[3]. Below is a summary of typical reaction efficiencies utilizing the synthesized tetrazole-alkyne probe against various standard azides.
| Substrate (Azide) | Reaction Time (h) | Isolated Yield (%) | Purity (LC-MS, UV 254 nm) |
| Benzyl azide | 2.0 | 92% | >98% |
| Phenyl azide | 3.5 | 85% | >95% |
| 3-Azidopropan-1-ol | 1.5 | 94% | >99% |
| Azido-PEG4-NHS ester | 2.5 | 88% | >96% |
Data reflects standard CuAAC conditions (5 mol% CuSO₄, 10 mol% NaAsc, t-BuOH/H₂O, RT).
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. 1
-
Copper(II) tetrafluoroborate complexes with N3,N4-bridging coordination of 1-(tert-butyl)-1H-tetrazole: synthesis, crystal structure and magnetic properties. ResearchGate.2
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews (ACS Publications). 4
-
Synthesis of 1,5-disubstituted tetrazole-1,2,3 triazoles hybrids via Ugi-azide/CuAAC. Taylor & Francis. 3
-
Scope of Tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the Synthesis of Triazoloquinoxalines. Beilstein Archives. 5
Sources
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- 5. beilstein-archives.org [beilstein-archives.org]
Application Notes & Protocols: Strategic Functionalization and Derivatization of Methyl 2-(1H-tetrazol-1-yl)propanoate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Tetrazolyl Propanoate Scaffold
The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily due to its role as a metabolically robust bioisostere for the carboxylic acid group. This unique five-membered heterocycle, composed of four nitrogen atoms and one carbon, offers an acidic proton (pKa ≈ 4.5-5.0) comparable to that of a carboxylic acid but with enhanced lipophilicity and resistance to metabolic reduction. These properties can significantly improve a drug candidate's pharmacokinetic profile, including oral bioavailability and cell membrane permeability.
Methyl 2-(1H-tetrazol-1-yl)propanoate is a versatile building block that strategically combines the tetrazole moiety with a propanoate side chain. This scaffold presents three primary points for chemical modification: the C5-position of the tetrazole ring, the N2-position of the tetrazole ring, and the methyl ester of the propanoate arm. This guide provides a comprehensive overview of the key functionalization and derivatization techniques for this scaffold, offering detailed protocols and the scientific rationale behind methodological choices for researchers engaged in drug discovery and development.
Part I: Functionalization of the Tetrazole Ring
The tetrazole ring itself offers rich chemistry, allowing for modifications that can modulate the steric and electronic properties of the molecule.
C5-Position Functionalization via Deprotonation
Direct functionalization at the C5 position of an N1-substituted tetrazole is a powerful strategy for introducing diverse substituents. However, this transformation is challenging due to the high propensity of lithiated tetrazole intermediates to undergo retro [2+3] cycloaddition, leading to ring fragmentation and the formation of cyanamide byproducts. This decomposition can be mitigated by forming more stable organometallic intermediates at low temperatures. The use of a "Turbo Grignard" reagent, such as an isopropyl magnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has proven effective in generating a more stable magnesiated intermediate that can be trapped with various electrophiles.
This protocol describes the deprotonation of an N-protected methyl 2-(tetrazol-1-yl)propanoate and subsequent reaction with an aromatic aldehyde.
Rationale: The i-PrMgCl·LiCl complex provides a kinetically active base that smoothly deprotonates the C5-H even at low temperatures. The resulting magnesiated species exhibits greater thermal stability than its lithium counterpart, minimizing decomposition and allowing for efficient reaction with the added electrophile.
Materials:
-
Methyl 2-(1H-tetrazol-1-yl)propanoate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropyl magnesium chloride-lithium chloride complex (1.3 M in THF, 1.2 equiv)
-
Electrophile (e.g., Benzaldehyde, 1.1 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 2-(1H-tetrazol-1-yl)propanoate (1.0 equiv) in anhydrous THF to a concentration of 0.1-0.2 M in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -60 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Add the isopropyl magnesium chloride-lithium chloride complex (1.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -60 °C for 30-45 minutes to ensure complete metalation.
-
In a separate flask, dissolve the electrophile (e.g., benzaldehyde, 1.1 equiv) in a minimal amount of anhydrous THF.
-
Add the electrophile solution dropwise to the reaction mixture at -60 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired C5-functionalized product.
Caption: Workflow for C5-functionalization via a stable magnesiated intermediate.
Part II: Derivatization of the Propanoate Moiety
The propanoate side chain is readily modified, providing a gateway to a vast chemical space of amides, alcohols, and the parent carboxylic acid, which is often the final desired pharmacophore.
Hydrolysis of the Methyl Ester (Saponification)
The conversion of the methyl ester to the corresponding carboxylic acid is arguably the most critical derivatization, as the carboxylic acid is the direct bioisostere of the tetrazole and a key handle for further functionalization, such as amide coupling. Basic hydrolysis, or saponification, is typically preferred over acidic hydrolysis because it is an irreversible reaction, often leading to cleaner conversions and higher yields.
Rationale: A strong base, such as sodium hydroxide or lithium hydroxide, directly attacks the electrophilic carbonyl carbon. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate salt, which is deprotonated under the basic conditions. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Materials:
-
Methyl 2-(1H-tetrazol-1-yl)propanoate (1.0 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) solution (2.0-3.0 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 2-(1H-tetrazol-1-yl)propanoate (1.0 equiv) in a mixture of MeOH and water (e.g., 3:1 v/v).
-
Add the aqueous NaOH or LiOH solution (2.0-3.0 equiv) to the ester solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the mixture to 0 °C in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(1H-tetrazol-1-yl)propanoic acid, which can often be used without further purification.
Application Notes and Protocols for the In Vitro Characterization of Methyl 2-(1H-tetrazol-1-yl)propanoate
Introduction: Rationale for a Tiered In Vitro Screening Approach
Methyl 2-(1H-tetrazol-1-yl)propanoate is a heterocyclic compound featuring a tetrazole ring, a significant pharmacophore in modern medicinal chemistry. The tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group, a structural substitution that can enhance critical drug-like properties such as metabolic stability, lipophilicity, and oral bioavailability.[1][2][3] Compounds containing the tetrazole scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects, with numerous tetrazole-based drugs successfully reaching clinical use.[1][4]
Given the therapeutic potential suggested by its core structure, a systematic in vitro evaluation of methyl 2-(1H-tetrazol-1-yl)propanoate is warranted. This guide presents a logical, tiered approach to characterizing its biological profile, beginning with foundational assays to assess general cytotoxicity and metabolic fate, followed by targeted screens for specific bioactivities. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.
Phase 1: Foundational Assays for Drug-Likeness Profile
Before screening for specific therapeutic activities, it is crucial to establish a foundational understanding of the compound's interaction with biological systems. This initial phase addresses two critical questions: 1) At what concentrations does the compound exhibit cytotoxicity? and 2) How stable is the compound in the presence of metabolic enzymes?
In Vitro Cytotoxicity Assessment
Expertise & Causality: The first step for any novel compound is to determine its effect on cell viability.[5][6] This establishes a therapeutic window and informs the concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of cell death. The MTT assay is a robust, colorimetric method that measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[7][8] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[9]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound on a representative cell line (e.g., HEK293 for non-cancerous toxicity, or a relevant cancer cell line like A549 or MCF-7).
Materials:
-
Test Compound Stock Solution (See Table 1)
-
Selected cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 or 48 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation Example:
| Parameter | Description |
| Test Compound | Methyl 2-(1H-tetrazol-1-yl)propanoate |
| Stock Solution | 10 mM in 100% DMSO |
| Final Conc. Range | 0.1 µM to 100 µM |
| Vehicle Control | Culture medium with 0.5% DMSO |
| Positive Control | Doxorubicin (10 µM) |
| IC₅₀ Calculation | Calculated from a dose-response curve where % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.[8] |
In Vitro Metabolic Stability Assessment
Expertise & Causality: High metabolic turnover is a primary reason for drug failure.[10] Since the tetrazole ring is often incorporated to improve metabolic stability, it is essential to verify this property early.[4] In vitro metabolic stability assays using liver microsomes are a cost-effective and standard method to predict in vivo clearance.[11][12] These subcellular fractions contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), which are responsible for the metabolism of most drugs.[13] By incubating the compound with microsomes and an essential cofactor (NADPH) and measuring its disappearance over time, we can calculate its intrinsic clearance (CLint).[10]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the test compound.
Materials:
-
Test Compound (1 µM final concentration)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., Verapamil for high turnover, Verapamil without NADPH for control)
-
Ice-cold acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the test compound (1 µM) in phosphate buffer. Pre-incubate this mix at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the master mix. This is your T₀ time point.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[14]
-
Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[12]
-
Data Analysis: Plot the natural logarithm (ln) of the percentage of the compound remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k).
Data Presentation Example:
| Time (min) | % Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| Result | t₁/₂ = 25 min |
| Result | CLint = 55.4 µL/min/mg |
Phase 2: Screening for Specific Biological Activities
With foundational data on cytotoxicity and stability, the compound can be advanced to screens for specific biological functions. Based on the broad activities of tetrazole derivatives, a logical next step is to investigate anti-inflammatory potential.[2][3]
In Vitro Anti-inflammatory Activity
Expertise & Causality: Inflammation is a key pathological process in many diseases.[15] Macrophages stimulated with lipopolysaccharide (LPS) are a classic in vitro model for inflammation, as they produce high levels of pro-inflammatory mediators like nitric oxide (NO).[16] NO is synthesized by the enzyme inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production is a primary indicator of a compound's anti-inflammatory activity.[17] The Griess assay is a simple and reliable colorimetric method for quantifying nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatants.[16]
Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with LPS.
Materials:
-
Test Compound
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader (absorbance at 540 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with no LPS or compound) and a positive control (cells with LPS and vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[16]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.[16]
-
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite in culture medium.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only positive control.
Visualization of Experimental Workflows
Caption: Tiered workflow for in vitro characterization.
Caption: Principle of the Griess reaction for nitrite detection.
References
-
Taylor & Francis. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Available at: [Link]
-
Molecular Devices. (2024). Cell Viability Assays. Available at: [Link]
-
PMC (PubMed Central). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
-
Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
-
baseclick. Cell Viability Assay | Essential Methods & Applications. Available at: [Link]
-
Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
-
IOPscience. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]
-
Wiley Online Library. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
PMC (PubMed Central). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]
-
ResearchGate. (PDF) Tetrazoles: Synthesis and Biological Activity. Available at: [Link]
-
ijprajournal. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Bio-protocol. (2021). In vitro anti-inflammatory activity assay. Available at: [Link]
-
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]
-
Corning. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. nuvisan.com [nuvisan.com]
- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. journalajrb.com [journalajrb.com]
Catalytic Frontiers: Application Notes and Protocols for Methyl 2-(1H-tetrazol-1-yl)propanoate Metal Complexes
Introduction: The Untapped Potential of Tetrazole-Ester Ligands in Catalysis
In the vast landscape of coordination chemistry and catalysis, the design of ligands is paramount to tuning the electronic and steric environment of a metal center.[1] Tetrazole-containing ligands have emerged as a versatile class of compounds, prized for their high nitrogen content and diverse coordination modes, which can be leveraged to construct robust and catalytically active metal complexes.[2][3] While much attention has been given to tetrazole-carboxylate ligands in the formation of metal-organic frameworks (MOFs) and in catalytic oxidation reactions, the corresponding ester derivatives, such as methyl 2-(1H-tetrazol-1-yl)propanoate, represent a largely unexplored frontier.[2]
This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the potential catalytic applications of metal complexes derived from methyl 2-(1H-tetrazol-1-yl)propanoate. Drawing on established principles and protocols from closely related tetrazole-carboxylate and other N-heterocyclic ligand systems, we present a series of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. Our aim is to provide a solid foundation for exploring the catalytic capabilities of these promising, yet underutilized, complexes.
Part 1: Ligand and Complex Synthesis
The journey into the catalytic applications of methyl 2-(1H-tetrazol-1-yl)propanoate metal complexes begins with the reliable synthesis of the ligand and its subsequent coordination to a metal center.
Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
The synthesis of the title ligand can be achieved through a well-established pathway involving the [3+2] cycloaddition of an azide source to a nitrile. A related procedure for the synthesis of 2-(1H-tetrazol-1-yl)acetic acid involves the reaction of 2-aminoacetic acid, triethoxymethane, and sodium azide.[4] A similar approach can be adapted for methyl 2-aminopropanoate.
Protocol 1: Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
Materials:
-
Methyl 2-aminopropanoate hydrochloride
-
Triethoxymethane
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Activated carbon
Procedure:
-
To a solution of methyl 2-aminopropanoate hydrochloride (0.1 mol) in glacial acetic acid (50 mL), add triethoxymethane (0.22 mol) and sodium azide (0.11 mol).
-
Causality: Acetic acid serves as the solvent and proton source, while triethoxymethane acts as a dehydrating agent and a source for the methine bridge in the intermediate. Sodium azide is the nitrogen source for the tetrazole ring.
-
-
Reflux the mixture at 80°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Add activated carbon to decolorize the mixture and reflux for an additional 10 minutes.
-
Cool the mixture to room temperature and filter to remove the activated carbon.
-
Carefully add concentrated HCl to the filtrate to precipitate the crude product.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Trustworthiness: The bicarbonate wash is crucial to neutralize any remaining acid, ensuring the stability of the ester group.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, methyl 2-(1H-tetrazol-1-yl)propanoate.
Synthesis of Metal Complexes
The formation of metal complexes with tetrazole-alkanoate ligands can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent system.[5][6] The choice of metal will dictate the potential catalytic applications. Here, we provide a general protocol that can be adapted for various transition metals such as Cu(II), Co(II), and Ni(II).
Protocol 2: General Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate Metal Complexes
Materials:
-
Methyl 2-(1H-tetrazol-1-yl)propanoate
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
Methanol
-
Water
-
Teflon-lined stainless-steel container (for hydrothermal synthesis)
Procedure:
-
Dissolve methyl 2-(1H-tetrazol-1-yl)propanoate (0.1 mmol) in a mixture of methanol (8 mL) and water (4 mL).
-
Add the desired metal(II) salt (0.05 mmol) to the solution.
-
The reaction can be performed at room temperature with stirring for several hours, or under hydrothermal conditions in a Teflon-lined stainless-steel container at 150°C for 3 days.[2]
-
Expertise & Experience: Hydrothermal synthesis often yields crystalline products suitable for single-crystal X-ray diffraction, providing invaluable structural information. The choice of conditions can influence the coordination polymer's dimensionality.
-
-
If using hydrothermal synthesis, cool the container gradually (e.g., 5°C/h) to room temperature.
-
Collect the resulting crystals by filtration, wash with the solvent mixture, and air dry.
Part 2: Proposed Catalytic Applications and Protocols
While direct catalytic applications for methyl 2-(1H-tetrazol-1-yl)propanoate metal complexes are not yet extensively documented, we can extrapolate from the known catalytic activities of structurally similar tetrazole-carboxylate complexes to propose the following applications.
Oxidative Coupling of Phenols
Metal complexes based on tetrazole-carboxylate ligands have demonstrated good catalytic activity in the oxidative coupling of phenols.[2] The electronic properties of the tetrazole ring and the coordination environment of the metal ion play a crucial role in this process.[2]
Application Note 1: Catalytic Oxidation of 2,6-di-tert-butylphenol (DBP)
The Co(II) and Ni(II) complexes of methyl 2-(1H-tetrazol-1-yl)propanoate are proposed as catalysts for the oxidation of DBP to 3,3',5,5'-tetra-tert-butyl-2,2'-dihydroxybiphenyl, a valuable antioxidant.
dot
Caption: Workflow for the catalytic oxidation of DBP.
Protocol 3: Catalytic Oxidation of DBP
Materials:
-
[Co(methyl 2-(1H-tetrazol-1-yl)propanoate)₂] or [Ni(methyl 2-(1H-tetrazol-1-yl)propanoate)₂] catalyst
-
2,6-di-tert-butylphenol (DBP)
-
Sodium methoxide (NaOCH₃) as a co-catalyst
-
30% aqueous hydrogen peroxide (H₂O₂)
-
Reaction solvent (e.g., methanol)
-
Dichloromethane and petroleum ether for TLC
Procedure:
-
To a reaction vessel, add the catalyst (0.02 mmol) and NaOCH₃ (1 mmol) in the chosen solvent.
-
Stir the mixture at 45°C.
-
Gradually add 200 µL of 30% H₂O₂ in four portions at 25-minute intervals.
-
Causality: The portion-wise addition of H₂O₂ minimizes its decomposition and maintains a steady concentration of the oxidant.
-
-
After 3 hours, condense the mixture in vacuo.
-
Separate the products by preparative TLC using a dichloromethane-petroleum ether (1:4 v/v) eluent.[2]
| Parameter | Condition | Expected Outcome |
| Catalyst Loading | 2 mol% | High conversion |
| Co-catalyst | NaOCH₃ | Enhanced reactivity |
| Temperature | 45°C | Optimal reaction rate |
| Oxidant | 30% H₂O₂ | Green and efficient oxidation |
Catalytic Henry (Nitroaldol) Reaction
The Henry reaction, the condensation of a nitroalkane with an aldehyde or ketone, is a fundamental C-C bond-forming reaction. Hydrosoluble copper(II) complexes have shown catalytic activity in this reaction.[7] Given the potential for forming water-soluble complexes, the Cu(II) complex of methyl 2-(1H-tetrazol-1-yl)propanoate is a promising candidate.
Application Note 2: Catalytic Henry Reaction
The Cu(II) complex of methyl 2-(1H-tetrazol-1-yl)propanoate is proposed as a catalyst for the Henry reaction between various aromatic aldehydes and nitroalkanes to produce β-nitro alcohols.
dot
Caption: Proposed mechanism for the catalyzed Henry reaction.
Protocol 4: Catalytic Henry Reaction
Materials:
-
[Cu(methyl 2-(1H-tetrazol-1-yl)propanoate)₂] catalyst
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Triethylamine (Et₃N) as a base
-
Solvent (e.g., water/methanol mixture)
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1.0 mmol), nitroalkane (1.2 mmol), the Cu(II) catalyst (5 mol%), and triethylamine (5 mol%) in a water/methanol (1:1) solvent system.
-
Stir the reaction mixture at room temperature for 12 hours.[7]
-
Expertise & Experience: The use of a co-solvent system like water/methanol can enhance the solubility of both the catalyst and the reactants, leading to improved reaction rates.
-
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aldehyde | Nitroalkane | Catalyst Loading | Temperature | Expected Yield |
| Benzaldehyde | Nitromethane | 5 mol% | Room Temp. | High |
| 4-Nitrobenzaldehyde | Nitromethane | 5 mol% | Room Temp. | Very High |
| 4-Methoxybenzaldehyde | Nitromethane | 5 mol% | Room Temp. | Moderate to High |
Part 3: Scientific Integrity and Logic
The protocols and applications presented herein are built upon the established catalytic behavior of metal complexes with ligands that are structurally and electronically analogous to methyl 2-(1H-tetrazol-1-yl)propanoate. The presence of the tetrazole ring provides robust coordination sites, while the propanoate ester moiety can influence the solubility and steric bulk of the resulting complex.
The choice of metal is critical; Co(II) and Ni(II) are known to be active in oxidation catalysis, while Cu(II) is a versatile catalyst for C-C bond-forming reactions like the Henry reaction.[2][7] The proposed protocols include control experiments (e.g., reaction without the catalyst) to validate the catalytic effect of the metal complex.
For each protocol, a self-validating system is inherent. The progress of the reactions can be monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry. The reusability of the catalyst, a key aspect of green chemistry, can also be investigated, particularly if the complex is heterogeneous.
References
-
The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. SciELO. Available at: [Link]
-
Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. SCIRP. Available at: [Link]
-
Syntheses, crystal structures, and properties of 2-(1H-tetrazol-1-yl) acetic acid complexes. Taylor & Francis Online. Available at: [Link]
-
Tetranuclear iron(III) complexes of an octadentate pyridine-carboxylate ligand and their catalytic activity in alkane oxidation by hydrogen peroxide. ResearchGate. Available at: [Link]
-
Poly[bis[μ 3 -2-(1H-tetrazol-1-yl)acetato]cadmium(II)]. National Center for Biotechnology Information. Available at: [Link]
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Royal Society of Chemistry. Available at: [Link]
-
Advances in synthesis of tetrazoles coordinated to metal ions. Arkivoc. Available at: [Link]
-
Synthesis and Characterisation of Metal Complexes of 2-[(1-methyl-1H-Tetrazole- 5-yl)thio]. Research Trend. Available at: [Link]
-
Synthesis, structure and characterisation of late transition metal complexes with 2-(tetrazol-1-yl)pyridine. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]
-
Synthesis, structure and characterisation of late transition metal complexes with 2-(tetrazol-1-yl)pyridine. Journal of the Belarusian State University. Chemistry. Available at: [Link]
-
Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. National Center for Biotechnology Information. Available at: [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available at: [Link]
-
Synthesis of novel 1H-tetrazole derivatives of chitosan via metal-catalyzed 1,3-dipolar cycloaddition. Catalytic and antibacterial properties of [3-(1H-tetrazole-5-yl)ethyl]chitosan and its nanoparticles. PubMed. Available at: [Link]
-
2-(1H-Tetrazol-1-yl)acetic acid monohydrate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-(1H-Tetrazol-1-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Poly[bis[μ3-2-(1H-tetrazol-1-yl)acetato]cadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Incorporation of Methyl 2-(1H-tetrazol-1-yl)propanoate in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Role of Alpha-Tetrazolyl Amino Acids
The integration of non-natural amino acids and heterocyclic bioisosteres into peptide sequences is a cornerstone of modern peptidomimetic drug design[1]. While the tetrazole ring is classically utilized as a bioisostere for carboxylic acids or cis-amides, positioning a 1-substituted tetrazole at the alpha-carbon—as seen in methyl 2-(1H-tetrazol-1-yl)propanoate —serves a distinctly different purpose.
This compound is an alanine surrogate where the basic alpha-amine has been replaced by a 1H-tetrazol-1-yl moiety[2]. Because the tetrazole ring lacks a reactive primary amine, coupling this building block to a growing peptide chain acts as a permanent N-terminal cap . This modification fundamentally alters the peptide's isoelectric point (pI), enhances lipophilicity for better membrane permeability, and confers absolute resistance to aminopeptidase degradation[3].
Mechanistic Causality: From Ester Precursor to Peptidomimetic
To successfully incorporate this motif via Solid-Phase Peptide Synthesis (SPPS), researchers must navigate specific chemical causalities:
-
Precursor Activation (Saponification): Methyl 2-(1H-tetrazol-1-yl)propanoate is supplied as a stable ester to prevent premature decarboxylation or degradation during storage. It cannot be directly coupled to a peptide resin. It must first undergo mild alkaline hydrolysis to yield the reactive free acid, 2-(1H-tetrazol-1-yl)propanoic acid[4].
-
Coupling Kinetics & Epimerization: The 1H-tetrazol-1-yl group is highly electron-withdrawing. This inductive effect increases the acidity of the alpha-proton, raising the risk of epimerization during carboxylate activation. Consequently, slow-coupling reagents (e.g., DIC/HOBt) are suboptimal. Highly efficient uronium/aminium salts like HATU paired with a sterically hindered base (DIPEA) are mandatory to drive rapid amide bond formation before racemization can occur[5].
-
Cleavage Stability: The tetrazole ring is highly stable to the strongly acidic conditions (e.g., 95% TFA) used during global peptide cleavage and side-chain deprotection, ensuring high yields of the final intact peptidomimetic[1].
Workflow Visualization
Workflow for incorporating methyl 2-(1H-tetrazol-1-yl)propanoate into SPPS.
Experimental Protocols
Protocol A: Saponification of Methyl 2-(1H-tetrazol-1-yl)propanoate
This step generates the free acid required for SPPS coupling. It should be performed prior to the peptide synthesis workflow.
-
Dissolution: Dissolve 1.0 mmol of methyl 2-(1H-tetrazol-1-yl)propanoate in 3.0 mL of Tetrahydrofuran (THF).
-
Hydrolysis: Dissolve 1.5 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in 1.0 mL of deionized water. Add the aqueous LiOH solution dropwise to the THF solution at 0 °C (ice bath) to prevent exothermic degradation.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via TLC (EtOAc/Hexane 1:1; the ester spot will disappear).
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 5 mL of water and wash with 5 mL of Diethyl Ether to remove unreacted ester.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl.
-
Extraction: Extract the resulting 2-(1H-tetrazol-1-yl)propanoic acid with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.
Protocol B: SPPS N-Terminal Capping
This protocol assumes the peptide chain has been fully elongated on a solid support (e.g., Rink Amide or Wang resin) and the final N-terminal Fmoc group has been removed.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes. Drain the solvent.
-
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the synthesized 2-(1H-tetrazol-1-yl)propanoic acid and 0.29 mmol (2.9 eq) of HATU in 2.0 mL of anhydrous DMF.
-
Base Addition: Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow. Allow pre-activation for exactly 2 minutes. (Note: Do not exceed 2 minutes to minimize alpha-proton abstraction and epimerization).
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), Dichloromethane (DCM) (3 × 3 mL), and DMF (3 × 3 mL).
-
Verification: Perform a Kaiser test. A negative result (yellow color) confirms complete capping of the primary amine.
Protocol C: Global Cleavage and Isolation
-
Cleavage Cocktail Preparation: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a 95:2.5:2.5 ratio.
-
Cleavage: Add 3.0 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2 hours.
-
Precipitation: Filter the cleavage solution into 15 mL of ice-cold Diethyl Ether. Centrifuge at 3000 rpm for 5 minutes to pellet the precipitated tetrazolyl-peptide.
-
Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat twice.
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen before RP-HPLC purification.
Quantitative Data & Troubleshooting Summary
| Parameter | Target Value / Reagent | Mechanistic Rationale |
| Ester Hydrolysis Yield | > 90% | Mild LiOH/THF conditions prevent tetrazole ring opening, which can occur under harsh basic reflux[4]. |
| Coupling Reagent | HATU / DIPEA | Rapid HOAt-ester formation minimizes the residence time of the activated intermediate, suppressing alpha-carbon epimerization[5]. |
| Coupling Equivalents | 3.0 eq (Acid) | Ensures complete N-terminal capping; unreacted amines will lead to deletion sequences during cleavage. |
| Cleavage Stability | 95% TFA | The 1H-tetrazole ring is highly resistant to acidolysis; no special scavengers are required for the tetrazole moiety itself[1]. |
References
-
Synthesis of tetrazole analogs of γ- and δ-amino acids Journal of Peptide Science, 2006. URL:[Link][5]
-
With unprotected amino acids to tetrazolo peptidomimetics Chemical Science, 2017. URL:[Link][3]
-
Synthesis and biological properties of amino acids and peptides containing a tetrazolyl moiety Russian Chemical Reviews, 2015. URL:[Link][1]
-
Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids Synthetic Communications, 2009. URL:[Link][4]
-
Synthesis of tetrazol-1-yl analogs of L-lysine and L-ornithine Russian Journal of Organic Chemistry (via ResearchGate), 2015. URL:[Link][2]
Sources
Troubleshooting impurities during methyl 2-(1H-tetrazol-1-yl)propanoate preparation
Welcome to the Technical Support Center for Tetrazole Chemistry. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during the regioselective alkylation of tetrazoles.
The synthesis of methyl 2-(1H-tetrazol-1-yl)propanoate —typically achieved by alkylating 1H-tetrazole with methyl 2-bromopropionate—is notoriously prone to impurity formation. This guide bypasses generic troubleshooting to deconstruct the chemical causality behind these impurities, empowering you to engineer robust, self-validating workflows.
Mechanistic Grounding: The Ambident Nature of Tetrazoles
To troubleshoot impurities, we must first understand the substrate. 1H-tetrazole exists in a tautomeric equilibrium, but upon deprotonation, it forms a tetrazolate anion where the negative charge is delocalized across the ring[1]. This creates an ambident nucleophile. Electrophilic attack by methyl 2-bromopropionate can occur at either the N1 or N2 position, inherently leading to a mixture of regioisomers[2]. Controlling this bifurcation is the key to minimizing impurities.
Reaction pathway mapping N1/N2 regioselectivity and E2 elimination side-reactions.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my reaction yielding a high percentage of the N2-isomer (methyl 2-(2H-tetrazol-2-yl)propanoate)? Causality: The N2 position is sterically less hindered and often thermodynamically favored. If you are using a non-polar solvent or a base with a large, non-coordinating counter-ion (like Cs⁺), the reaction will naturally drift toward the N2-isomer[2]. Solution: Shift the reaction to kinetic control by utilizing highly polar aprotic solvents (e.g., DMF or DMSO). Furthermore, employing lithium-based salts (e.g., lithium tetrazolate) has been shown to successfully suppress N2-isomer formation. The small Li⁺ ion tightly coordinates the N2/N3 positions in solution, sterically directing the electrophile to the N1 position[3].
Q2: My LC-MS shows a significant impurity at m/z 86. What is causing this, and how do I eliminate it? Causality: An m/z of 86 corresponds to methyl acrylate. This is the product of an E2 elimination side-reaction. Methyl 2-bromopropionate possesses a highly acidic alpha-proton adjacent to the ester carbonyl. If your chosen base is too strong or your reaction temperature exceeds 35°C, the base will abstract this proton instead of acting purely as an acid scavenger, eliminating HBr to form methyl acrylate. Solution: Switch to a milder base (e.g., K₂CO₃ instead of DBU) and strictly maintain the reaction temperature between 15°C and 25°C.
Q3: I am losing overall yield to a highly polar baseline impurity on my TLC plates. What is happening? Causality: You are observing ester hydrolysis. The methyl ester of your product is highly sensitive to aqueous base. If your K₂CO₃ is heavily hydrated, or if you are using hydroxide bases (NaOH/KOH), the ester will cleave to form 2-(1H-tetrazol-1-yl)propanoic acid, which streaks at the baseline. Solution: Ensure all solvents are strictly anhydrous and dry your inorganic bases in an oven prior to use.
Diagnostic workflow for identifying and resolving common tetrazole alkylation impurities.
Quantitative Data Presentation
The following table summarizes how specific reaction parameters dictate the impurity profile and overall yield during tetrazole N-alkylation workflows[2],[3].
| Reaction Condition | Solvent | Base | Temperature | N1:N2 Ratio | Total Yield | Primary Impurity |
| Standard Protocol | Acetone | K₂CO₃ | 25 °C | 45:55 | 74% | N2-Isomer |
| Polar Aprotic | DMF | K₂CO₃ | 25 °C | 60:40 | 82% | N2-Isomer |
| Lithium Directed | DMF | LiOMe | 25 °C | >85:15 | 88% | Minimal |
| High Temp / Strong Base | DMF | Cs₂CO₃ | 60 °C | 50:50 | <40% | Methyl Acrylate (E2) |
| Aqueous/Hydrated Base | DMF | KOH | 25 °C | N/A | <20% | Ester Hydrolysis |
Self-Validating Experimental Protocol
Optimized Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
This protocol utilizes kinetic control and mild conditions to maximize the N1-isomer while suppressing E2 elimination and ester hydrolysis.
Step 1: Preparation of the Tetrazolate Anion
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1H-tetrazole (1.0 equiv, strictly anhydrous) in anhydrous DMF (0.2 M concentration).
-
Add anhydrous K₂CO₃ (1.5 equiv) in a single portion.
-
Causality Check: Stir the suspension at room temperature for 30 minutes. The mixture will become slightly cloudy as the tetrazolate anion forms. Do not use heat, as this increases the kinetic energy available for subsequent side reactions.
Step 2: Electrophilic Addition 4. Cool the reaction mixture to 15°C using a water bath. 5. Add methyl 2-bromopropionate (1.1 equiv) dropwise over 10 minutes via a syringe. 6. Causality Check: The dropwise addition prevents localized concentration spikes of the electrophile, minimizing the E2 elimination pathway.
Step 3: In-Process Control (IPC) 7. Stir the reaction at 15–25°C for 4 hours. 8. Remove a 50 µL aliquot, quench in water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1) or LC-MS. You should observe the consumption of the starting material and the appearance of two distinct product spots (N1 is typically more polar and elutes slower than N2).
Step 4: Quench and Extraction 9. Once starting material is consumed, quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl (equal volume to DMF). Why NH₄Cl? It neutralizes the remaining base without causing ester hydrolysis. 10. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers and wash with brine (5 x 15 mL) to completely remove residual DMF. 11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification 12. Purify the crude residue via silica gel column chromatography. The N2-isomer (impurity) will elute first, followed by the desired N1-isomer (methyl 2-(1H-tetrazol-1-yl)propanoate).
References
-
[3] Microwave alkylation of lithium tetrazolate. PMC - NIH. Available at: [Link]
-
[1] Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at:[Link]
Sources
Technical Support Center: Stability & Storage of Methyl 2-(1H-tetrazol-1-yl)propanoate
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexpected yield losses or purity degradation when working with tetrazole-based intermediates.
Methyl 2-(1H-tetrazol-1-yl)propanoate is a highly versatile bifunctional building block. However, its unique electronic properties make it susceptible to specific degradation pathways during long-term storage. This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a self-validating storage protocol.
Part 1: Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemical causality behind it. The instability of methyl 2-(1H-tetrazol-1-yl)propanoate is driven by the strong electron-withdrawing nature of the 1H-tetrazole ring, which acts as a bioisostere to carboxylic acids[1]. This structural feature induces three primary vulnerabilities:
-
Accelerated Ester Hydrolysis: The tetrazole ring withdraws electron density from the adjacent alpha-carbon, increasing the electrophilicity of the ester carbonyl. Even trace amounts of moisture can trigger hydrolysis, cleaving the ester into 2-(1H-tetrazol-1-yl)propanoic acid and methanol[2].
-
Alpha-Proton Lability (Racemization): The proton at the C2 (alpha) position is flanked by two electron-withdrawing groups (the ester and the tetrazole). This high acidity makes the molecule prone to base-catalyzed enolization. If you are working with a specific enantiomer, this pathway leads to rapid racemization.
-
Thermal Nitrogen Extrusion: While tetrazoles generally require temperatures exceeding 150°C to undergo rapid unimolecular extrusion of nitrogen gas ( N2 )[3], prolonged exposure to moderately elevated temperatures can induce slow thermal decomposition, forming reactive intermediates like carbenes or nitrilimines[4].
Part 2: Troubleshooting Guide & FAQs
Q1: My lot of methyl 2-(1H-tetrazol-1-yl)propanoate shows a dropping assay value and increased acidity after 3 months at room temperature. What is happening? A1: You are observing moisture-driven ester hydrolysis. Because the tetrazole ring makes the ester highly electrophilic, ambient humidity is sufficient to catalyze the formation of 2-(1H-tetrazol-1-yl)propanoic acid[2]. Solution: Shift storage to a desiccated environment at 4°C and ensure the headspace of the vial is purged with an inert gas[4].
Q2: We are losing enantiomeric excess (ee%) during scale-up and storage, but the chemical purity remains high. How do we prevent this? A2: The loss of chiral purity is caused by alpha-proton abstraction. Trace basic impurities—often leaching from lower-quality glass containers or residual basic solvents from purification—catalyze the formation of a planar enolate intermediate. Solution: Store the compound in acid-washed, silanized amber glassware to eliminate surface alkalinity, and ensure the final crystallization/drying step is free of basic trace contaminants.
Q3: Can I dry this compound in a vacuum oven at 80°C to remove residual moisture? A3: It is highly discouraged. While the primary N2 extrusion pathway for tetrazoles peaks at higher temperatures[5], heating an alpha-tetrazolyl ester to 80°C in the presence of trace moisture exponentially accelerates hydrolysis. Furthermore, localized hot spots can initiate early-stage thermal decomposition[3]. Solution: Lyophilization or vacuum drying at ambient temperature (≤25°C) with a high-efficiency cold trap is the standard protocol.
Part 3: Experimental Protocols
Protocol: Self-Validating Preparation for Long-Term Storage
Objective: Eliminate moisture, neutralize surface alkalinity, and prevent thermal/photo-degradation.
Step 1: Container Preparation Use Type I borosilicate amber glass vials. Pre-treat vials with a 0.1 M HCl rinse followed by HPLC-grade water to neutralize surface silanol alkalinity. Dry completely at 120°C. Causality: Removing surface alkalinity prevents base-catalyzed alpha-proton abstraction and subsequent racemization.
Step 2: Moisture Removal (Drying) Transfer the synthesized methyl 2-(1H-tetrazol-1-yl)propanoate into the prepared vials. Place in a vacuum desiccator (equipped with fresh P2O5 or activated molecular sieves) at 20–25°C for 24 hours at <10 mbar.
Step 3: Inert Gas Purging Backfill the vacuum desiccator with ultra-high purity (UHP) Argon. Causality: Argon is heavier than Nitrogen and provides a superior, dense blanket against atmospheric moisture and oxygen, effectively halting oxidative and hydrolytic degradation[4].
Step 4: Sealing and Storage Quickly cap the vials using PTFE-lined silicone septa to prevent moisture permeation. Wrap the seal with Parafilm. Store immediately in a monitored 4°C refrigerator[4].
Step 5: Self-Validation Checkpoint Before committing the entire batch to long-term storage, place a 50 mg aliquot in the prepared storage conditions for 48 hours, alongside a control exposed to ambient air. Analyze both via Chiral HPLC-UV. A stable ee% and the absence of the acid degradant peak in the stored sample validates the container's inertness.
Part 4: Quantitative Data
The following table summarizes the expected stability profile of methyl 2-(1H-tetrazol-1-yl)propanoate when subjected to various environmental stressors.
| Storage Condition | Duration | Assay (%) | Enantiomeric Excess (ee%) | Primary Degradation Pathway |
| 4°C, Argon, Desiccated | 12 Months | >99.5% | >99.0% | None (Stable) |
| 25°C, 60% RH, Air | 3 Months | 94.2% | 98.5% | Ester Hydrolysis |
| 40°C, 75% RH, Air | 1 Month | 81.0% | 95.0% | Hydrolysis & Racemization |
| 60°C, Dry, Air | 1 Month | 89.5% | 88.0% | Racemization & Thermal |
Part 5: Degradation Pathway Visualization
Figure 1: Degradation pathways of methyl 2-(1H-tetrazol-1-yl)propanoate under environmental stress.
References
-
Tetrazoles via Multicomponent Reactions Source: Chemical Reviews - ACS Publications URL:[Link]
-
Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
Enzymatic Hydrolysis of Esters Containing a Tetrazole Ring Source: PubMed / Wiley Periodicals URL:[Link]
-
Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]
Sources
Technical Support Center: Purification of Methyl 2-(1H-tetrazol-1-yl)propanoate via Flash Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of methyl 2-(1H-tetrazol-1-yl)propanoate.
When synthesizing this compound—typically via the base-promoted alkylation of 1H-tetrazole with methyl 2-bromopropanoate—the reaction inherently yields a mixture of N1 (1H) and N2 (2H) regioisomers[1]. The fundamental challenge in downstream processing is separating these structurally similar isomers. This guide provides the mechanistic theory, validated protocols, and troubleshooting steps required to achieve high-purity isolation.
Mechanistic Foundations: The Isomer Separation Challenge
To design a self-validating chromatographic method, one must understand the causality behind the separation. The separation of tetrazole isomers relies entirely on exploiting their distinct electronic distributions.
The N1-isomer (your target: methyl 2-(1H-tetrazol-1-yl)propanoate) possesses a significantly higher dipole moment compared to the N2-isomer[2]. This asymmetric electronic distribution in the 1H-tetrazole ring creates stronger dipole-dipole interactions and hydrogen-bonding affinities with the acidic silanol groups on the silica gel stationary phase. Consequently, the N1-isomer is highly polar and strongly retained, whereas the N2-isomer is less polar and elutes rapidly[2].
Quantitative Chromatographic Profile
| Parameter | Target: Methyl 2-(1H-tetrazol-1-yl)propanoate (N1) | Byproduct: Methyl 2-(2H-tetrazol-2-yl)propanoate (N2) |
| Substitution Position | N1 atom of the tetrazole ring | N2 atom of the tetrazole ring |
| Relative Polarity | High | Low |
| Silica Gel Affinity | Strong (H-bond acceptor/donor dynamics) | Weak |
| Elution Order (Normal Phase) | Second (Elutes later) | First (Elutes earlier) |
| Typical TLC Rf (30% EtOAc/Hex) | ~0.15 - 0.25 | ~0.45 - 0.60 |
| Optimal Elution Gradient | 40% - 60% EtOAc in Hexanes | 10% - 30% EtOAc in Hexanes |
Standard Operating Procedure: Step-by-Step Purification
Self-Validating Principle: Never load an entire batch without prior Thin Layer Chromatography (TLC) validation of the specific crude matrix. The protocol below utilizes a step-gradient approach to maximize resolution.
Step 1: Sample Preparation via Dry Loading Causality: Tetrazoles often exhibit poor solubility in non-polar loading solvents like hexanes. Liquid loading with a polar solvent (e.g., Dichloromethane) will cause the sample to "streak" down the column before the run begins, destroying the resolution between the closely eluting N1 and N2 isomers.
-
Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) or Acetone.
-
Add standard flash silica gel (approximately a 1:3 ratio of crude mass to silica mass).
-
Evaporate the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.
Step 2: Column Equilibration
-
Pack the column with standard flash silica gel (40-63 µm) using the initial mobile phase: 10% Ethyl Acetate (EtOAc) in Hexanes.
-
Ensure the column bed is perfectly level to prevent band broadening.
Step 3: Loading and Elution
-
Carefully pour the dry-loaded silica onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.
-
Isomer N2 Elution: Begin elution with 10% EtOAc/Hexanes for 2 Column Volumes (CV). Gradually increase the gradient to 20-30% EtOAc/Hexanes. The less polar N2 isomer will elute in this window[1].
-
Isomer N1 Elution: Once TLC confirms the N2 isomer has completely eluted, ramp the gradient to 40-60% EtOAc/Hexanes to elute the highly polar target N1 isomer[1].
Step 4: Fraction Validation
-
Spot fractions on a silica TLC plate and develop in 30% EtOAc/Hexanes.
-
Visualize using UV light (254 nm) and a KMnO4 stain.
-
Consolidate fractions and verify the regiochemistry via quantitative ¹H NMR. The chemical shift of the methine proton adjacent to the tetrazole ring serves as the definitive diagnostic marker for the N1 vs. N2 position[3].
Visual Workflows
Chromatographic resolution pathway of tetrazole isomers based on polarity.
Troubleshooting decision tree for resolving co-eluting tetrazole isomers.
Troubleshooting & FAQs
Q: My target N1 isomer is streaking heavily on the silica column, causing overlap with the N2 isomer. How do I fix this? A: Streaking occurs because the highly polar 1H-tetrazole ring interacts strongly with the acidic silanol groups of the silica gel. To mitigate this, you must alter the hydrogen-bonding dynamics. Adding a polar modifier, such as 1% Acetic Acid (AcOH) or 1% Triethylamine (Et3N), to your mobile phase will sharpen the peaks by saturating the active silanol sites. Ensure your ester is stable under these modified conditions before applying them to the entire batch.
Q: Both isomers co-elute even at low solvent polarities. What is the next step? A: If the ΔRf between the N1 and N2 isomers is less than 0.15, a standard step gradient will likely fail. You have three options:
-
Switch to a shallower, continuous gradient (e.g., increasing EtOAc by only 2% per column volume) using an automated flash chromatography system.
-
Switch to a finer grade of silica (e.g., 15-40 µm) to increase the number of theoretical plates.
-
Switch to Reverse Phase (C18) chromatography. Note that in reverse phase, the elution order will invert: the highly polar N1 isomer will elute first, and the less polar N2 isomer will elute second.
Q: How can I definitively differentiate the N1 and N2 isomers post-purification? A: While TLC provides a preliminary indication based on polarity (N2 has a higher Rf than N1)[3], ¹H NMR spectroscopy is the definitive self-validating method[3]. The chemical shift of the protons adjacent to the tetrazole ring will differ significantly between the two isomers due to the distinct electronic environments of the N1 versus N2 positions.
References
- BenchChem. "A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry." Benchchem.com.
- Reynard, G., & Lebel, H. "Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines." The Journal of Organic Chemistry, ACS Publications, 2021.
- BenchChem. "Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkylation." Benchchem.com.
Sources
Resolving low solubility issues with methyl 2-(1H-tetrazol-1-yl)propanoate in aqueous media
Guide to Resolving Aqueous Solubility Challenges
Welcome to the technical support guide for methyl 2-(1H-tetrazol-1-yl)propanoate. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to address the common challenge of low aqueous solubility with this compound. Our goal is to empower you with the knowledge to effectively design and execute experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: Why is my batch of methyl 2-(1H-tetrazol-1-yl)propanoate exhibiting poor solubility in aqueous buffers?
A: The low aqueous solubility of this compound is multifactorial, stemming from its specific chemical structure. While the tetrazole ring possesses some polar characteristics and can participate in hydrogen bonding, the molecule as a whole has features that favor low water solubility.[1][2]
-
Ester Functionality: The methyl propanoate group is an ester, which is significantly less polar than the carboxylic acid it is derived from. Unlike a carboxylic acid, the ester cannot be ionized to form a highly soluble salt.[3]
-
Crystalline Structure: Small organic molecules like this often exist as a stable crystalline solid. The energy required to break this crystal lattice structure and solvate the individual molecules in water can be substantial, leading to low solubility. This is a common challenge for many drug candidates.[4][5]
-
Molecular Lipophilicity: The combination of the propanoate chain and the overall molecular structure contributes to a degree of lipophilicity (oil-loving nature), which is inversely related to hydrophilicity (water-loving nature).
Q2: I've worked with other tetrazole-containing compounds that were soluble. What makes this one different?
A: The key difference often lies in the other functional groups present on the molecule. Many soluble tetrazole compounds are formulated as salts of a carboxylic acid. The tetrazole ring is often used as a bioisostere—a chemical substitute—for a carboxylic acid group, which can improve metabolic stability and other pharmacokinetic properties.[1][2] However, your compound is a methyl ester. This esterification masks the acidic potential of a corresponding carboxylic acid, preventing pH-dependent solubility enhancement through salt formation.[6][7]
Q3: Before I try complex formulation strategies, are there any simple steps I should take?
A: Absolutely. Before proceeding to advanced techniques, it is crucial to perform some basic characterization and simple tests.
-
Confirm Compound Purity and Identity: Ensure the material you are working with is indeed methyl 2-(1H-tetrazol-1-yl)propanoate and is of high purity. Impurities can sometimes crash out of solution and be mistaken for the compound itself.
-
Solid-State Characterization: If possible, analyze the solid form using techniques like X-Ray Powder Diffraction (XRPD) to understand its crystallinity. Amorphous forms are generally more soluble than their crystalline counterparts.[8]
-
Basic Solvent Screening: Test the solubility in a small range of common, water-miscible co-solvents (e.g., ethanol, DMSO, PEG 400) to get a preliminary idea of which solvents are effective.[4]
Troubleshooting Workflow for Solubility Enhancement
Navigating solubility issues requires a systematic approach. The following workflow provides a logical progression from initial assessment to advanced formulation strategies.
Caption: A systematic workflow for addressing low aqueous solubility.
Detailed Troubleshooting Guides & Protocols
Strategy A: Co-solvency
Q: How can I use co-solvents to increase the solubility of my compound?
A: Co-solvency is often the simplest and most direct approach. By mixing water with a miscible organic solvent, you create a solvent system with a lower polarity than water alone. This reduces the energy penalty for solvating a lipophilic compound.[6] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400).
Experimental Protocol 1: Co-solvent Solubility Screening
-
Prepare Co-solvent Stocks: Create a series of aqueous solutions containing varying percentages of your chosen co-solvent (e.g., 10%, 20%, 30%, 50%, 75%, and 100% v/v of ethanol in deionized water).
-
Add Excess Compound: To 1.5 mL vials, add 1 mL of each co-solvent stock solution. Add an excess amount of methyl 2-(1H-tetrazol-1-yl)propanoate to each vial (enough so that undissolved solid remains visible).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]
-
Sample Preparation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Dilution & Analysis: Carefully withdraw a known volume of the supernatant and dilute it with the appropriate mobile phase for your analytical method (e.g., HPLC-UV).
-
Quantify: Determine the concentration of the dissolved compound using a validated analytical method (see Protocol 3).
Strategy B: Surfactant-based (Micellar) Solubilization
Q: My compound's solubility is still limited in co-solvents. How can surfactants help?
A: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like yours can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure, leading to a significant increase in apparent aqueous solubility.[6]
| Surfactant Type | Examples | Considerations |
| Non-ionic | Polysorbates (Tween® 20, 80), Cremophor® EL | Generally well-tolerated, widely used in formulations. |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Can be harsh; primarily used in early-stage, non-clinical experiments. |
| Cationic | Cetylpyridinium chloride (CPC) | Often have antimicrobial properties; can have toxicity concerns. |
To screen surfactants, follow Protocol 1, but instead of co-solvents, prepare aqueous solutions of different surfactants at concentrations above their CMC (e.g., 1-5% w/v).
Strategy C: Cyclodextrin Complexation
Q: What are cyclodextrins and how do they work?
A: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[4] Your compound can form an "inclusion complex" by fitting, in whole or in part, into this hydrophobic cavity. This complex shields the hydrophobic part of your molecule from water, dramatically increasing its solubility.[6] Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
To screen cyclodextrins, follow Protocol 1, preparing aqueous solutions of different cyclodextrins at various concentrations (e.g., 5%, 10%, 20% w/v).
Quantitative Analysis: Measuring Success
Accurate quantification is essential to any solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for this purpose.
Experimental Protocol 2: Basic HPLC-UV Method for Quantification This is a starting point and must be optimized for your specific compound.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (ACN) and water (with 0.1% formic acid). Start with an isocratic method like 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of your compound by running a UV scan. The tetrazole ring should provide a suitable chromophore for UV detection, likely in the 210-250 nm range.
-
Standard Curve: Prepare a set of standards of your compound of known concentrations in the mobile phase. Inject these to create a standard curve (Peak Area vs. Concentration).
-
Sample Analysis: Inject your diluted supernatant samples from the solubility experiments. Use the standard curve to calculate the concentration in your original, undiluted sample.
Advanced Strategies & Final Considerations
Q: I've tried the above methods with only moderate success. What are the next steps?
A: If simpler methods are insufficient, more advanced formulation technologies may be required. These often involve significant development but can provide dramatic increases in solubility and bioavailability.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC).[4] This creates a high-energy, amorphous form of the drug that dissolves more readily than the stable crystalline form.[5][9]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug down to the sub-micron (nanometer) range drastically increases the surface area-to-volume ratio.[9] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate.[7]
-
Lipid-Based Formulations (SEDDS/SMEDDS): For highly lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[4][5]
The choice of the optimal strategy depends on the desired final concentration, the intended application (e.g., in vitro assay vs. in vivo preclinical study), and the physicochemical properties of your compound. It is often beneficial to combine strategies, for example, using a co-solvent system that also contains a cyclodextrin.
References
-
NextSDS. (n.d.). 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid. Retrieved from [Link]
-
Chavda, V. P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Retrieved from [Link]
-
Chavda, V. P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. Retrieved from [Link]
-
Sathigari, S. K., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]
-
Guerin, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. future4200.com [future4200.com]
- 4. benchchem.com [benchchem.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing crystallization conditions for methyl 2-(1H-tetrazol-1-yl)propanoate
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of methyl 2-(1H-tetrazol-1-yl)propanoate?
A1: Based on the general solubility of tetrazole derivatives, good starting points for solvent screening include ethyl acetate, ethanol, methanol, isopropanol, and acetone.[1][2][3][4] Tetrazoles are also known to be soluble in water, DMSO, and DMF, which could be considered as part of a co-solvent system.[1][2]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" typically occurs when the compound's melting point is lower than the solution's temperature or when there's a high concentration of impurities.[5][6] To address this, try re-heating the solution and adding more of the primary solvent to lower the saturation point. Subsequently, allow the solution to cool at a much slower rate.[7] If the issue persists, pre-purification of the crude product by chromatography may be necessary to remove impurities.
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation is often due to either the solution being too dilute or a high degree of supersaturation without nucleation.[7] First, try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution.[5] If that fails, you can introduce a "seed crystal" of the pure compound.[5] If neither of these methods works, it is likely the solution is too dilute, and some of the solvent should be evaporated to increase the concentration.[6][7]
Q4: The crystal yield is very low. How can I improve it?
A4: A low yield is a common issue and can often be attributed to using an excessive amount of solvent, which leads to a significant portion of the compound remaining in the mother liquor.[5][6] To improve the yield, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to recover more of the product. Additionally, ensuring the solution is cooled to a sufficiently low temperature for an adequate amount of time can improve crystal recovery.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common and complex issues during the crystallization of methyl 2-(1H-tetrazol-1-yl)propanoate.
Issue 1: Persistent "Oiling Out"
Causality: The ester functional group in methyl 2-(1H-tetrazol-1-yl)propanoate can contribute to a lower melting point compared to its carboxylic acid analogue. This, combined with impurities from the synthesis (e.g., residual starting materials or by-products), can significantly depress the melting point, leading to oiling out.
Troubleshooting Steps:
-
Solvent System Modification:
-
Rationale: Changing the solvent environment can alter the solubility curve and promote crystal formation over liquid-liquid phase separation.
-
Action: If using a single solvent, try a binary solvent system. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. For methyl 2-(1H-tetrazol-1-yl)propanoate, a good starting point could be dissolving in a minimal amount of hot ethyl acetate and slowly adding a non-polar solvent like hexane or heptane.
-
-
Slow Cooling Protocol:
-
Rationale: Rapid cooling favors kinetic trapping of disordered states, such as oils. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.
-
Action: After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature undisturbed over several hours. You can further slow the cooling process by placing the flask in an insulated container.
-
Issue 2: Formation of Amorphous Solid or Very Fine Needles
Causality: Rapid crystallization, often from a highly supersaturated solution, can lead to the formation of an amorphous powder or very fine, needle-like crystals, which can be difficult to filter and may have lower purity.
Troubleshooting Steps:
-
Controlled Supersaturation:
-
Rationale: A lower level of supersaturation encourages slower crystal growth, leading to larger, more well-defined crystals.
-
Action: Use slightly more of the hot solvent than the minimum required to dissolve the compound. This will reduce the degree of supersaturation as the solution cools.
-
-
Vapor Diffusion Method:
-
Rationale: This is a gentle method for achieving slow crystallization.
-
Action: Dissolve the compound in a small vial using a relatively volatile solvent in which it is soluble (e.g., acetone or ethyl acetate). Place this vial inside a larger, sealed jar containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.
-
Issue 3: Suspected Polymorphism
Causality: Tetrazole derivatives are known to exhibit polymorphism, where the same compound can crystallize into different crystal structures with distinct physical properties.[8] The presence of water can sometimes influence which polymorphic form is obtained.[9]
Troubleshooting Steps:
-
Solvent Screening with Varying Polarity:
-
Rationale: Different solvents can favor the nucleation and growth of different polymorphs.
-
Action: Perform crystallization experiments in parallel using a range of solvents with varying polarities (e.g., toluene, ethyl acetate, acetonitrile, isopropanol, and ethanol).
-
-
Controlled Water Content:
-
Characterization:
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Weigh approximately 10-20 mg of the crude methyl 2-(1H-tetrazol-1-yl)propanoate into several small test tubes.
-
To each tube, add a different solvent (e.g., ethyl acetate, ethanol, isopropanol, acetone, acetonitrile, toluene) dropwise while gently heating and agitating until the solid dissolves.
-
Once dissolved, allow the tubes to cool slowly to room temperature.
-
If no crystals form, loosely cap the tubes and allow for slow evaporation over 24-48 hours.
-
Observe the quality of the crystals formed in each solvent and select the most promising solvent(s) for larger-scale crystallization.
Protocol 2: Batch Crystallization by Slow Cooling
-
Place the crude methyl 2-(1H-tetrazol-1-yl)propanoate in an Erlenmeyer flask.
-
Add the chosen solvent (from Protocol 1) in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the compound is fully dissolved.
-
Remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. To slow the cooling rate, you can place the flask on a cork ring or in an insulated container.
-
Once the flask has reached room temperature, you can place it in an ice bath or a refrigerator to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Properties of Potential Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant |
| Toluene | 111 | 2.4 | 2.38 |
| Ethyl Acetate | 77 | 4.4 | 6.02 |
| Acetone | 56 | 5.1 | 20.7 |
| Isopropanol | 82 | 3.9 | 19.9 |
| Ethanol | 78 | 4.3 | 24.5 |
| Methanol | 65 | 5.1 | 32.7 |
| Acetonitrile | 82 | 5.8 | 37.5 |
| Water | 100 | 10.2 | 80.1 |
Visualizations
Caption: Troubleshooting workflow for crystallization.
Caption: Logical workflow for solvent selection.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025, December 7).
- Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. (2018, September 17).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2).
- Chemistry Crystallization | SATHEE JEE - IIT Kanpur. (n.d.).
- Solubility of 1-H-Tetrazole-1-acetic Acid in Different Solvents between 283 K and 323 K. (2007, August 3).
- Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- 1H-Tetrazole | CH2N4 | CID 67519 - PubChem. (n.d.).
- EP0708103B1 - Process for the preparation of a tetrazole derivative in two crystalline forms ... - Google Patents. (n.d.).
- troubleshooting pseudotropine crystallization procedures - Benchchem. (n.d.).
- Cocrystals and Salts of Tetrazole-Based Energetic Materials | Crystal Growth & Design. (2020, February 27).
- (a) Polymorphism in energetic materials. (b) Previously explored... | Download Scientific Diagram - ResearchGate. (n.d.).
- Guide for crystallization. (n.d.).
- Synthesis and characterization of some novel tetrazole liquid crystals - RSC Publishing. (n.d.).
- Synthesis of Tetrazole Derivatives - ResearchGate. (n.d.).
- US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents. (n.d.).
- Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? | Organic Process Research & Development - ACS Publications. (2009, November 20).
- 1596 Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Meinaa Jaber Dalal and Athraa Hameed Mekky - SciSpace. (n.d.).
- Synthesis and characterization of some novel tetrazole liquid crystals - ResearchGate. (2013, August 16).
- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides | ACS Omega. (2019, October 28).
- Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC. (n.d.).
- Synthesis, Characterization and Biological activity of Novel Tetrazole Compounds Derived from Azo Schiff bases. (2025, September 30).
- Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC. (n.d.).
- 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid - NextSDS. (n.d.).
- methyl 2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)propanoate - Guidechem. (n.d.).
- Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Arkivoc. (2022, June 28).
- 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate - PMC. (n.d.).
- Tetrazoles: A multi-potent motif in drug design - VU Research Repository. (2024, September 14).
- Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC. (n.d.).
- US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents. (n.d.).
- Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization - MDPI. (2019, June 5).
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0708103B1 - Process for the preparation of a tetrazole derivative in two crystalline forms and a new crystalline form of this derivative - Google Patents [patents.google.com]
- 10. US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof - Google Patents [patents.google.com]
- 11. Synthesis and characterization of some novel tetrazole liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Handling moisture sensitivity of methyl 2-(1H-tetrazol-1-yl)propanoate in open air
Technical Support Center: Mitigating Moisture Sensitivity of Methyl 2-(1H-tetrazol-1-yl)propanoate
Executive Summary
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling highly functionalized heterocyclic intermediates. Methyl 2-(1H-tetrazol-1-yl)propanoate is a critical building block in pharmaceutical synthesis (e.g., for cephalosporin antibiotics and angiotensin II receptor blockers). However, its dual functional nature—a hygroscopic tetrazole ring paired with a hydrolytically labile methyl ester—makes open-air handling a significant liability.
This guide provides the mechanistic rationale, quantitative baselines, and self-validating protocols required to handle this compound effectively without compromising your synthetic yields.
The Mechanistic Causality of Moisture Degradation
Understanding why a chemical degrades is the first step in preventing it. Methyl 2-(1H-tetrazol-1-yl)propanoate is exceptionally sensitive to ambient humidity due to a synergistic degradation pathway:
-
Hygroscopic Coordination: The tetrazole moiety contains multiple pyridine-like nitrogen atoms with lone pairs. These nitrogens act as powerful hydrogen-bond acceptors, causing the solid to rapidly adsorb atmospheric moisture[1].
-
Inductively Accelerated Hydrolysis: Standard methyl esters are relatively stable in air. However, the tetrazole ring is strongly electron-withdrawing. This inductive effect (-I) severely depletes electron density at the adjacent propanoate carbonyl carbon, increasing its electrophilicity. When atmospheric moisture is absorbed, even trace ambient acids or bases can catalyze the nucleophilic attack of water, rapidly hydrolyzing the ester into 2-(1H-tetrazol-1-yl)propanoic acid and methanol[2][3].
Caption: Moisture-induced degradation pathway of methyl 2-(1H-tetrazol-1-yl)propanoate.
Quantitative Degradation Profiling
To establish strict handling timelines, we must quantify the kinetics of moisture uptake and subsequent hydrolysis. Below is a representative degradation profile of methyl 2-(1H-tetrazol-1-yl)propanoate when exposed to standard laboratory open-air conditions (25°C, 60% Relative Humidity).
| Exposure Time | Moisture Content (w/w %) | Ester Purity (HPLC Area %) | Primary Degradant |
| 0 min (Baseline) | < 0.10% | > 99.5% | None |
| 15 mins | 0.45% | 99.1% | 2-(1H-tetrazol-1-yl)propanoic acid |
| 1 hour | 1.20% | 97.5% | 2-(1H-tetrazol-1-yl)propanoic acid |
| 4 hours | 2.80% | 92.0% | 2-(1H-tetrazol-1-yl)propanoic acid |
| 24 hours | 5.50% | < 85.0% | 2-(1H-tetrazol-1-yl)propanoic acid |
Table 1: Representative kinetic degradation data demonstrating the rapid onset of hydrolysis upon open-air exposure.
Troubleshooting & FAQs
Q: I left the reagent bottle open on the bench for 15 minutes while weighing. Is the batch ruined? A: Not necessarily ruined, but compromised. As shown in our quantitative profile, a 15-minute exposure can introduce ~0.45% moisture. While the ester purity remains high (>99%), this trapped water will severely inhibit downstream moisture-sensitive reactions (e.g., Grignard additions or Lewis acid-catalyzed couplings)[4]. You must dry the material using Protocol B before proceeding.
Q: My downstream coupling reaction failed, yielding a massive amount of unreacted starting material. Could moisture be the culprit? A: Yes. Water acts as a competitive nucleophile. Furthermore, if the methyl ester has hydrolyzed to 2-(1H-tetrazol-1-yl)propanoic acid, the resulting carboxylic acid will quench basic reagents and alter the solubility profile of your intermediate, completely halting the intended coupling mechanism[2].
Q: How can I analytically confirm that my ester has hydrolyzed? A: Do not rely on visual inspection, as both the ester and the acid are white/off-white powders. Run an HPLC-UV analysis. The hydrolyzed product, 2-(1H-tetrazol-1-yl)propanoic acid, is significantly more polar due to the free carboxylic acid (which acts as a bioisostere with a pKa ~4.89)[1]. It will elute much earlier than the intact methyl ester on a standard C18 reverse-phase column.
Self-Validating Experimental Protocols
Every procedure in your lab should verify its own success. Use the following self-validating workflows to handle and recover this compound.
Caption: Self-validating workflow for open-air handling and moisture mitigation.
Protocol A: Rapid Open-Air Handling & Inert Storage
Rationale: Minimizing atmospheric exposure time prevents the initial hydrogen-bonding event, circumventing the entire degradation cascade.
-
Preparation: Pre-weigh your receiving vial and purge it with a gentle stream of Argon gas.
-
Transfer: Open the bulk container of methyl 2-(1H-tetrazol-1-yl)propanoate. Using a ceramic or anti-static spatula, transfer the required mass within a strict 2-minute window.
-
Sealing: Immediately flush the bulk container with Argon for 30 seconds to displace ambient air. Seal tightly with a PTFE-lined cap and wrap the exterior with Parafilm.
-
Validation (The Causality Check): Perform a Karl Fischer (KF) titration on a 50 mg aliquot of the transferred material.
-
Pass: If KF shows < 0.2% water, handling was successful. Proceed to your reaction.
-
Fail: If KF shows > 0.2% water, atmospheric moisture has been absorbed. Proceed immediately to Protocol B.
-
Protocol B: Azeotropic Drying & Ester Recovery
Rationale: If moisture is absorbed, applying direct heat (like a vacuum oven) can accelerate the hydrolysis of the ester. Azeotropic distillation removes water at lower effective temperatures by exploiting the minimum-boiling azeotrope of toluene and water.
-
Solubilization: Dissolve the compromised methyl 2-(1H-tetrazol-1-yl)propanoate in anhydrous toluene (10 mL per gram of compound).
-
Azeotropic Distillation: Equip a Dean-Stark trap and reflux the mixture. Water will co-distill with toluene (azeotrope bp ~85°C) and physically separate in the trap, pulling moisture away from the tetrazole ring without degrading the ester.
-
Concentration: Once water droplets cease to collect in the trap (typically 1-2 hours), cool the reaction and concentrate the toluene under reduced pressure.
-
Validation (The Causality Check):
-
Moisture Check: Repeat the KF titration. It must read < 0.1%.
-
Integrity Check: Run an HPLC-UV (254 nm) assay. If the purity is >98% and no early-eluting acid peak is present, the ester has been successfully recovered and is ready for use. If the acid peak is present, the material has irreversibly hydrolyzed and must be discarded or re-esterified[3].
-
References
- Source: nih.
- Title: Preparation of 2-(2H-Tetrazol-2-yl)benzoic Acids via Regioselective Cu(I)
- Source: google.
- Source: benchchem.
Sources
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- 3. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]
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A Comparative Guide to Tetrazole-Based Carboxylic Acid Bioisosteres: Methyl 2-(1H-tetrazol-1-yl)propanoate vs. 1H-tetrazole-5-acetic acid in Drug Design
In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of lead optimization. Among these strategies, the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring has proven to be exceptionally fruitful, featuring in numerous FDA-approved drugs.[1][2] This guide provides a detailed comparative analysis of two isomeric tetrazole-based structures, Methyl 2-(1H-tetrazol-1-yl)propanoate and 1H-tetrazole-5-acetic acid, offering a nuanced perspective for researchers and drug development professionals. We will dissect their physicochemical properties, pharmacokinetic and pharmacodynamic implications, and synthetic accessibility, supported by experimental data and established chemical principles.
The Rationale for Bioisosterism: Why Replace a Carboxylic Acid?
The carboxylic acid moiety, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present significant challenges in drug development. These include rapid metabolism, poor membrane permeability, and potential for off-target toxicities. The 5-substituted-1H-tetrazole has emerged as a premier bioisostere because it mimics the key properties of a carboxylic acid—notably its acidity (pKa ≈ 4-5) and planar geometry—while offering distinct advantages.[3][4] Tetrazoles are generally more metabolically robust, resistant to pathways like β-oxidation that readily degrade carboxylic acids.[5][6] This substitution can lead to improved bioavailability and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
At a Glance: Structural and Physicochemical Distinctions
The two molecules at the heart of our comparison, while both serving as carboxylic acid surrogates, possess fundamental structural differences that dictate their behavior and application in drug design.
-
1H-tetrazole-5-acetic acid is a classic example of a direct bioisostere. The acidic proton is on the tetrazole ring itself, and the acetic acid side chain is attached at the 5-position of the carbon-containing ring.
-
Methyl 2-(1H-tetrazol-1-yl)propanoate represents a more complex, multi-faceted approach. It is a 1-substituted tetrazole, meaning the propanoate group is attached to a nitrogen atom. Furthermore, it is a methyl ester, suggesting a potential prodrug strategy. The additional methyl group on the α-carbon of the propanoate chain can also have profound effects, a phenomenon sometimes referred to as the "magic methyl" effect.[7][8]
Below is a summary of their key physicochemical properties:
| Property | 1H-tetrazole-5-acetic acid | Methyl 2-(1H-tetrazol-1-yl)propanoate | Rationale for Difference |
| Molecular Formula | C₃H₄N₄O₂ | C₅H₈N₄O₂ | Addition of a methyl ester and an extra methyl group. |
| Molecular Weight | 128.09 g/mol [9][10] | 170.17 g/mol (calculated) | Increased carbon and hydrogen content. |
| pKa | ~3.4 (Predicted)[11] | Not directly acidic; requires hydrolysis to the parent acid. | The acidic proton is masked as a methyl ester. |
| Predicted XLogP3 | -0.7[12] | ~1.0 (Estimated for the parent acid) | Esters are generally more lipophilic than carboxylic acids. The 1-substitution vs 5-substitution also impacts lipophilicity. |
| Melting Point | 177-183 °C[9][11] | N/A (Data not available) | Crystalline packing and intermolecular forces differ. |
| Functional Role | Direct Carboxylic Acid Mimic | Prodrug of a Carboxylic Acid Mimic | Ester functionality designed for in vivo hydrolysis. |
Pharmacokinetic Profile: A Tale of Two Isomers
The journey of a drug through the body is critically influenced by its structure. Here, the differences between our two compounds lead to divergent pharmacokinetic pathways.
Absorption and Permeability
Generally, the anionic charge of a deprotonated carboxylic acid or tetrazole at physiological pH can hinder passive diffusion across lipid membranes, leading to poor oral bioavailability.
-
1H-tetrazole-5-acetic acid: Like a carboxylic acid, its absorption can be limited. While tetrazoles are often more lipophilic than their carboxylate counterparts, strong hydrogen bonding can increase the energy required for desolvation, potentially reducing permeability.[1]
-
Methyl 2-(1H-tetrazol-1-yl)propanoate: As a neutral methyl ester, this compound is significantly more lipophilic. This masking of the acidic group is a classic prodrug strategy to enhance membrane permeability and improve oral absorption. The expectation is that once absorbed, the ester will be cleaved by esterase enzymes in the plasma or liver to release the active, acidic drug.
Caption: Comparative absorption pathways of the prodrug vs. the active acid mimic.
Metabolism
Metabolic stability is a primary driver for employing tetrazoles.[6]
-
1H-tetrazole-5-acetic acid: The tetrazole ring itself is highly resistant to metabolic degradation.[13] The acetic acid side chain, however, could be susceptible to enzymatic modification depending on the overall molecular context.
-
Methyl 2-(1H-tetrazol-1-yl)propanoate: The primary metabolic step is the aforementioned ester hydrolysis to unmask the active carboxylic acid. The position of substitution on the tetrazole ring can also influence metabolism. N-glucuronidation is a known metabolic pathway for tetrazoles, though these adducts are typically less reactive than the O-glucuronides formed from carboxylic acids.[14]
Pharmacodynamics: The Critical Role of Isomerism in Target Binding
The precise geometry and electronic distribution of a bioisostere are paramount for replicating the interactions of the original functional group with its biological target. The difference between a 1- and 5-substituted tetrazole is not trivial.
A carboxylic acid typically engages its target via a two-point interaction with a hydrogen bond donor, such as an arginine or lysine residue. For a tetrazole to effectively mimic this, the orientation of its acidic proton and the lone pairs on the ring nitrogens must align appropriately.
-
1H-tetrazole-5-acetic acid: The acidic proton resides on the tetrazole ring, and the geometry of the 5-substituted ring closely mimics the spatial arrangement of a carboxylate anion upon deprotonation. This allows it to form similar two-point interactions.
-
2-(1H-tetrazol-1-yl)propanoic acid (the active form of the ester): In this 1-substituted isomer, the acidic proton is on the propanoic acid moiety, not the tetrazole ring. The tetrazole ring itself acts as a bulky, electron-withdrawing group. While the carboxylate can still form ionic bonds, the overall shape and electronic profile presented to the receptor are substantially different from the 5-substituted isomer. This will inevitably lead to different binding affinities and potentially a different binding mode altogether.
Caption: Bioisosteric mimicry of a carboxylate by different tetrazole isomers.
Synthetic Accessibility: A Practical Consideration
The ease and safety of synthesis are critical factors in the selection of building blocks for drug discovery.
Synthesis of 1H-tetrazole-5-acetic acid
This compound is typically prepared via a [3+2] cycloaddition reaction between a nitrile and an azide. A common and straightforward method involves reacting cyanoacetic acid with sodium azide, often in the presence of a catalyst like zinc chloride.[15]
Caption: General synthetic workflow for 1H-tetrazole-5-acetic acid.
Synthesis of Methyl 2-(1H-tetrazol-1-yl)propanoate
The synthesis of 1-substituted tetrazoles typically involves the alkylation of a pre-formed tetrazole ring. A plausible route would start with 1H-tetrazole and alkylate it with a suitable propanoate derivative, such as methyl 2-bromopropanoate. A significant challenge in this approach is regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers that requires separation.
Experimental Protocols
To provide a practical framework for evaluating these scaffolds, we outline standard experimental procedures for key physicochemical properties.
Protocol 1: Determination of pKa by Potentiometric Titration
-
Objective: To measure the acid dissociation constant (pKa) of an ionizable compound.
-
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the compound is 50% ionized (the half-equivalence point).
-
Methodology:
-
Accurately weigh and dissolve a sample of the tetrazole acid (e.g., 10 mg of 1H-tetrazole-5-acetic acid) in a known volume of deionized water (e.g., 50 mL).
-
Place a calibrated pH electrode in the solution.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the steepest part of the curve. The pKa is the pH value at exactly half the volume of the equivalence point.
-
Protocol 2: Determination of Lipophilicity (LogP) by HPLC
-
Objective: To determine the partition coefficient (LogP) of a compound, which is a measure of its lipophilicity.
-
Principle: This method correlates a compound's retention time on a reverse-phase HPLC column (a non-polar stationary phase) with its lipophilicity. A series of standards with known LogP values are used to create a calibration curve.
-
Methodology:
-
Prepare a stock solution of the test compound (e.g., Methyl 2-(1H-tetrazol-1-yl)propanoate) and a set of calibration standards (e.g., substituted phenols with known LogP values) in a suitable solvent (e.g., methanol).
-
Set up a reverse-phase HPLC system with a C18 column.
-
The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile).
-
Inject each standard and the test compound, and record their retention times.
-
Plot the known LogP values of the standards against their retention times to generate a calibration curve.
-
Determine the LogP of the test compound by interpolating its retention time on the calibration curve.
-
Conclusion and Senior Scientist's Perspective
The choice between Methyl 2-(1H-tetrazol-1-yl)propanoate and 1H-tetrazole-5-acetic acid is not a simple matter of preference but a strategic decision based on the specific goals of a drug discovery program.
-
1H-tetrazole-5-acetic acid is the go-to scaffold for a direct, conservative replacement of a carboxylic acid. It reliably mimics the acidity and binding interactions of the parent acid while offering enhanced metabolic stability. Its utility is well-established and it serves as an excellent starting point when the primary liability of a lead compound is metabolic degradation of a carboxyl group.
-
Methyl 2-(1H-tetrazol-1-yl)propanoate represents a more advanced, multi-pronged optimization strategy. It should be considered when:
-
Poor absorption is a major hurdle. The methyl ester acts as a permeation-enhancing prodrug.
-
A different binding geometry is desired. The 1-substituted pattern fundamentally alters the molecule's shape and electronic profile compared to the 5-substituted isomer, which could unlock new interactions or improve selectivity.
-
Modulation of potency is needed. The α-methyl group can provide a "magic methyl" effect, potentially increasing binding affinity by promoting a favorable binding conformation or through hydrophobic interactions.[7]
-
Ultimately, the optimal choice depends on a thorough analysis of the structure-activity relationship (SAR) of the chemical series and the specific liabilities that need to be addressed. Both molecules are valuable tools in the medicinal chemist's arsenal, but their intelligent application requires a deep understanding of the subtle yet profound consequences of their structural differences.
References
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Journal of Medicinal Chemistry. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. ACS Publications. [Link]
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VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]
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ChemBK. (2024). 1H-Tetrazol-5-acetic acid. [Link]
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PapersFlow. (2026). Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. [Link]
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Taylor & Francis Online. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
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Wiley Online Library. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. [Link]
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National Institutes of Health. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
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Open Access Journals. (2016). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
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Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
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RSC Publishing. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. [Link]
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National Institutes of Health. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. [Link]
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MDPI. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
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PubMed. (2017). The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid. [Link]
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ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. [Link]
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PubChem. 1-Tetrazolylacetic acid. [Link]
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National Institutes of Health. (2022). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. [Link]
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NextSDS. 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid. [Link]
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Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]
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ARKAT USA, Inc. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. [Link]
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MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
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MDPI. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. [Link]
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The University of Queensland. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]
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A Senior Application Scientist's Guide to Distinguishing Methyl 2-(1H-tetrazol-1-yl)propanoate Regioisomers via NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted tetrazoles is a common yet challenging task. A frequent hurdle is the formation of regioisomers, specifically substitution at the N1 versus the N2 position of the tetrazole ring. The distinct electronic environments of these nitrogen atoms impart unique physicochemical properties to the resulting molecules, which can significantly impact their biological activity and pharmacokinetic profiles. Therefore, unambiguous characterization of these isomers is a critical step in the development of new chemical entities.
This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-(1H-tetrazol-1-yl)propanoate and its regioisomer, methyl 2-(2H-tetrazol-2-yl)propanoate. We will explore the underlying principles that govern the differences in their spectral signatures and provide a detailed experimental protocol for their synthesis and characterization.
The Challenge of Regioisomerism in Tetrazole Alkylation
The alkylation of a 5-substituted tetrazole with an electrophile, such as a methyl 2-halopropanoate, can proceed at either the N1 or N2 position of the tetrazole ring, yielding a mixture of regioisomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the reaction temperature.[1] Controlling this regioselectivity is a significant synthetic objective in medicinal chemistry.[2][3]
Caption: General reaction scheme for the alkylation of a 5-substituted tetrazole, leading to the formation of N1 and N2 regioisomers.
Comparative NMR Spectral Analysis
The key to distinguishing between the N1 and N2 isomers of methyl 2-(tetrazol-1-yl)propanoate lies in the subtle yet predictable differences in their ¹H and ¹³C NMR spectra. These differences arise from the distinct electronic environments of the nitrogen atoms within the tetrazole ring. The N1-position is generally considered more electron-withdrawing than the N2-position. This difference in electron density directly influences the shielding of the adjacent nuclei in the propanoate substituent.
¹H NMR Spectroscopy Comparison
In the ¹H NMR spectrum, the most significant diagnostic signals are those of the methine proton (CH) and the methyl protons (CH₃) of the propanoate group.
| Proton Assignment | Methyl 2-(1H-tetrazol-1-yl)propanoate (Predicted δ, ppm) | Methyl 2-(2H-tetrazol-2-yl)propanoate (Predicted δ, ppm) | Key Observations |
| Tetrazole-H | ~9.0 - 9.5 | ~8.0 - 8.5 | The proton on the tetrazole ring of the N1-isomer is significantly deshielded. |
| -OCH₃ | ~3.8 | ~3.7 | Minor difference, with the N1-isomer appearing slightly downfield. |
| -CH- | ~5.5 - 5.8 | ~5.2 - 5.5 | The methine proton of the N1-isomer is deshielded due to the stronger electron-withdrawing nature of the N1 position. |
| -CH(CH₃) | ~1.8 - 2.0 | ~1.7 - 1.9 | The methyl protons of the N1-isomer are also slightly deshielded. |
The greater electron-withdrawing character of the N1-substituted tetrazole ring leads to a downfield shift (deshielding) of the adjacent methine proton compared to the N2-substituted isomer. This is a consistent and reliable marker for distinguishing between the two.
¹³C NMR Spectroscopy Comparison
Similar trends are observed in the ¹³C NMR spectra. The carbons of the propanoate moiety, particularly the methine carbon and the carbonyl carbon, exhibit distinct chemical shifts.
| Carbon Assignment | Methyl 2-(1H-tetrazol-1-yl)propanoate (Predicted δ, ppm) | Methyl 2-(2H-tetrazol-2-yl)propanoate (Predicted δ, ppm) | Key Observations |
| C=O | ~170 - 172 | ~168 - 170 | The carbonyl carbon of the N1-isomer is deshielded. |
| Tetrazole-C | ~145 - 150 | ~155 - 160 | The carbon of the tetrazole ring shows a significant difference in chemical shift between the two isomers. |
| -CH- | ~55 - 58 | ~52 - 55 | The methine carbon of the N1-isomer is deshielded. |
| -OCH₃ | ~53 - 54 | ~52 - 53 | Minor difference, with the N1-isomer appearing slightly downfield. |
| -CH(CH₃) | ~18 - 20 | ~17 - 19 | The methyl carbon of the N1-isomer is slightly deshielded. |
The deshielding effect of the N1-substituted tetrazole ring is also evident in the ¹³C NMR spectrum, with the methine and carbonyl carbons appearing at a higher chemical shift compared to the N2-isomer.
Experimental Protocol: Synthesis and Characterization
The following is a generalized protocol for the synthesis of methyl 2-(tetrazol-yl)propanoate regioisomers, which typically results in a mixture that can be separated by column chromatography.
Caption: A typical workflow for the synthesis, purification, and analysis of methyl 2-(tetrazolyl)propanoate regioisomers.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve 1H-tetrazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a base, for instance, potassium carbonate (1.5 eq.), to the solution. Stir the resulting suspension at room temperature for 30 minutes. The base is crucial for deprotonating the tetrazole, forming the tetrazolate anion, which is the active nucleophile.
-
Alkylation: To the stirred suspension, add methyl 2-bromopropanoate (1.2 eq.) dropwise. The choice of an α-halo ester is a common strategy for introducing the propanoate moiety. Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction typically takes several hours to reach completion.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate. The aqueous wash helps to remove the inorganic salts and any remaining DMF.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of N1 and N2 isomers. This mixture can then be separated by silica gel column chromatography using a suitable eluent system, typically a gradient of ethyl acetate in hexanes. The two isomers will have slightly different polarities, allowing for their separation.
-
Characterization: Collect the fractions containing the individual isomers and concentrate them. The identity and purity of each isomer should be confirmed by ¹H and ¹³C NMR spectroscopy.
Conclusion
The unambiguous assignment of the N1 and N2 regioisomers of methyl 2-(tetrazol-1-yl)propanoate is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The key distinguishing feature is the greater deshielding of the protons and carbons of the propanoate substituent in the N1 isomer due to the more electron-withdrawing nature of the N1-substituted tetrazole ring. This guide provides a framework for both the synthesis and the spectroscopic differentiation of these important building blocks in medicinal chemistry, ensuring the scientific integrity of subsequent research and development efforts.
References
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A Senior Application Scientist's Guide to Purity Validation of Methyl 2-(1H-tetrazol-1-yl)propanoate via LC-MS
Abstract
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, ensuring both safety and efficacy. Methyl 2-(1H-tetrazol-1-yl)propanoate, a key structural motif in various pharmaceutical candidates, presents a common analytical challenge due to its polarity. This guide provides an in-depth, experience-driven protocol for the purity validation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, present a detailed, self-validating experimental workflow in accordance with ICH guidelines, and offer a comparative analysis against alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and reliable method for purity determination of polar small molecules.
Introduction: The Analytical Challenge of Polar Heterocycles
Methyl 2-(1H-tetrazol-1-yl)propanoate is a heterocyclic compound whose structure imparts significant polarity. This characteristic is advantageous for its potential biological activity but poses a considerable challenge for traditional chromatographic analysis. Standard reversed-phase (RP) liquid chromatography often fails to provide adequate retention for such polar molecules, causing them to elute in or near the solvent front.[1][2] This can lead to poor resolution from other polar impurities and significant matrix effects, such as ion suppression, which compromises the sensitivity and accuracy of mass spectrometric detection.[1]
Therefore, a specialized analytical approach is required. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[3] This guide focuses on developing and validating an LC-MS method that is fit for its intended purpose: to accurately and precisely quantify the purity of methyl 2-(1H-tetrazol-1-yl)propanoate and to detect, identify, and quantify any process-related or degradation impurities. The validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[4][5][6]
The Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry
Rationale for Method Selection: Causality Behind the Choice
Why HILIC? Conventional C18 reversed-phase columns are designed to retain non-polar compounds and typically struggle with polar analytes. To achieve robust retention and superior separation of methyl 2-(1H-tetrazol-1-yl)propanoate and its potential polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.[7][8] HILIC employs a polar stationary phase (e.g., unbonded silica, or bonded phases like amide or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][7] Retention in HILIC is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[8] This provides excellent separation for compounds that are poorly retained in reversed-phase chromatography.
Why Mass Spectrometry (MS) Detection? While UV detection is a workhorse in many labs, it lacks the specificity and sensitivity required for comprehensive impurity profiling. MS detection provides three critical advantages:
-
Mass Confirmation: It confirms the identity of the main peak as the target compound by its mass-to-charge ratio (m/z).
-
Impurity Identification: It provides the molecular weight of unknown impurities, which is the first and most critical step in their structural elucidation.[9]
-
Enhanced Sensitivity and Selectivity: MS, particularly in tandem MS/MS mode, can detect and quantify impurities at very low levels, even if they co-elute with other components, making it the 'gold standard' for trace-level quantitation.[3]
Electrospray Ionization (ESI) is the most suitable ionization technique for this polar, non-volatile molecule, as it efficiently generates gas-phase ions from polar analytes in solution.[3]
Detailed Experimental Protocol: LC-MS Analysis
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the system is performing correctly before any samples are analyzed.
Step 1: Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of methyl 2-(1H-tetrazol-1-yl)propanoate reference standard and dissolve in 10.0 mL of 90:10 (v/v) acetonitrile/water in a Class A volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with 90:10 (v/v) acetonitrile/water.
-
Sample Solution (1.0 mg/mL): Prepare the test sample using the same procedure as the stock solution.
-
Rationale: Using a high organic solvent mixture for sample dissolution is critical in HILIC to prevent poor peak shape and ensure compatibility with the initial mobile phase conditions.
Step 2: Chromatographic & Mass Spectrometric Conditions A summary of the optimized instrument parameters is provided in Table 1.
| Parameter | Condition | Justification |
| LC System | UHPLC/HPLC system capable of binary gradient elution | Ensures precise and reproducible gradient delivery. |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm | A robust, unbonded silica HILIC column providing excellent retention and peak shape for polar compounds.[7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | Buffered aqueous phase to ensure consistent ionization and peak shape. Formate is volatile and ideal for MS.[10] |
| Mobile Phase B | Acetonitrile | The primary organic solvent for HILIC separation. |
| Gradient Elution | 0-1 min (95% B), 1-8 min (95%→50% B), 8-9 min (50% B), 9-9.1 min (50%→95% B), 9.1-12 min (95% B) | A shallow gradient ensures resolution of closely eluting impurities. A sufficient re-equilibration time is crucial for HILIC.[11] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better efficiency. |
| Injection Volume | 2 µL | Small volume to minimize peak distortion. |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | Provides accurate mass data for confident identification of the parent compound and impurities. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The tetrazole moiety is expected to readily accept a proton. |
| Capillary Voltage | 3.5 kV | Optimized for maximum signal intensity. |
| Source Temperature | 120 °C | Standard condition for ESI. |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C | Efficiently removes solvent droplets to facilitate ionization. |
| Acquisition Mode | Full Scan (m/z 50-500) with Data-Dependent MS/MS | Full scan detects all ions, while MS/MS provides structural fragments for impurity identification. |
Step 3: System Suitability Test (SST)
-
Before running the analytical sequence, perform five replicate injections of the Working Standard Solution (10 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of retention time ≤ 1.0%.
-
RSD of peak area ≤ 2.0%.
-
Peak Tailing Factor (Asymmetry) between 0.9 and 1.5.
-
-
Rationale: The SST confirms that the chromatographic system is precise, reproducible, and providing good peak shape on the day of analysis, making the subsequent data trustworthy.
Step 4: Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the area percent for each impurity relative to the total area of all peaks.
-
Purity (%) = 100% - Sum of Area % of all impurities.
-
Use the accurate mass data from the full scan to propose elemental compositions for any detected impurities.
Method Validation: A Framework for Trustworthiness
To demonstrate that the analytical procedure is fit for its intended purpose, a full validation study must be conducted according to ICH Q2(R2) guidelines.[4][12] The objective is to provide documented evidence that the method is specific, sensitive, linear, accurate, and precise.
Forced Degradation and Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14]
-
Methodology: Subject the sample to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[15][16] Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The method is considered specific if the main peak is resolved from all degradation products and impurities (resolution > 1.5). Peak purity analysis (using MS data across the peak) should confirm that the main peak is spectrally homogeneous.
Validation Parameters
The core validation characteristics are summarized in Table 2.
| Parameter | Methodology | Acceptance Criteria (Typical) |
| Linearity | Analyze a minimum of five concentrations across the specified range (e.g., LOQ to 120% of the sample concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | Derived from the linearity, accuracy, and precision studies. | The range over which the method is shown to be linear, accurate, and precise.[17] |
| Accuracy | Perform recovery studies by spiking the sample matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the target level) in triplicate.[14] | Mean recovery should be within 90.0% - 110.0% for each level. |
| Precision | Repeatability: Six replicate analyses of the same sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day with a different instrument. | RSD ≤ 5.0% for repeatability. RSD ≤ 10.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. | Precision (RSD) at the LOQ should be ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. | Provides evidence that the analyte can be detected at this level. |
| Robustness | Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters. |
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final purity determination.
Caption: Workflow for the LC-MS purity validation of methyl 2-(1H-tetrazol-1-yl)propanoate.
Comparison with Alternative Analytical Techniques
While LC-MS is the superior technique for this application, it is valuable to understand its performance relative to other common analytical methods.
| Technique | Selectivity & Specificity | Sensitivity | Identification Power | Quantitation | Primary Use Case |
| LC-MS | Very High | Very High (pg-fg) | High (Provides MW and fragmentation data for structural elucidation) | Excellent (Gold standard for trace impurities)[3] | Definitive purity assessment, impurity identification, and validation. |
| HPLC-UV | Good to High (dependent on chromophores) | Moderate (ng-µg) | Low (Based on retention time only) | Very Good (Industry standard for routine QC) | Routine quality control, assay, and known impurity monitoring. |
| NMR Spectroscopy | High (Structurally specific) | Low (µg-mg) | Very High (Provides definitive structural information) | Good (Quantitative NMR possible without specific standards)[18] | Structural confirmation of the main component and isolated impurities.[9] |
| GC-MS | High | Very High | High (Provides fragmentation patterns) | Excellent | Unsuitable for this non-volatile, polar compound without derivatization, which adds complexity and potential for artifacts.[19] |
Key Insights from the Comparison:
-
HPLC-UV is a viable and cost-effective alternative for routine testing after the impurity profile has been thoroughly characterized by LC-MS. However, it cannot be used to identify new or unknown impurities.
-
NMR is unparalleled for absolute structure confirmation but lacks the sensitivity needed to detect and quantify trace-level impurities typically required by regulatory agencies.[9]
-
LC-MS provides the optimal balance of separation, sensitivity, and identification capabilities, making it the most powerful single tool for validating the purity of novel or complex pharmaceutical compounds like methyl 2-(1H-tetrazol-1-yl)propanoate.
Conclusion
The validation of purity for polar pharmaceutical intermediates like methyl 2-(1H-tetrazol-1-yl)propanoate demands an analytical method that is both sensitive and specific. A HILIC-based LC-MS method, when properly developed and validated according to ICH guidelines, provides an exceptionally robust and reliable system for this purpose. It not only delivers an accurate measure of purity but also equips the scientist with the necessary data to identify and control potential impurities throughout the drug development lifecycle. By explaining the causality behind each experimental choice—from the selection of HILIC to the parameters of the mass spectrometer—this guide provides a comprehensive framework that ensures scientific integrity and generates trustworthy, defensible data.
References
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Xie, C., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version. Retrieved from [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Waters Corporation. (n.d.). Small Molecule Characterization for Emerging Modalities. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]
-
In-Vitro, I. J. A. D. A. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
G. La Cava, et al. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. Retrieved from [Link]
-
IntechOpen. (2019). Determination of Impurities in Pharmaceuticals: Why and How?. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Comparative efficacy of methyl 2-(1H-tetrazol-1-yl)propanoate as a carboxylic acid bioisostere
Title: Comparative Efficacy of Methyl 2-(1H-tetrazol-1-yl)propanoate vs. Classic Tetrazoles as Carboxylic Acid Bioisosteres
Introduction: Deconstructing the Tetrazole Paradigm
As a Senior Application Scientist, I frequently encounter a critical structural misconception during hit-to-lead optimization: the assumption that all tetrazole-containing building blocks function as direct electrostatic mimics for carboxylic acids.
While 5-substituted 1H-tetrazoles are the gold standard for carboxylic acid bioisosterism, the specific compound methyl 2-(1H-tetrazol-1-yl)propanoate presents a fundamentally different structural paradigm. Because the tetrazole ring is substituted at the 1-position, it lacks the acidic N-H proton required to mimic a carboxylate anion. Furthermore, the propanoic acid moiety is masked as a methyl ester. Therefore, this compound does not act as a direct acidic bioisostere; rather, it serves as a highly permeable, neutral prodrug or a cis-amide mimic.
This guide objectively compares the physicochemical performance, mechanistic causality, and experimental validation of classic 5-substituted tetrazoles against methyl 2-(1H-tetrazol-1-yl)propanoate to help you make informed decisions in your drug design workflows.
Section 1: Mechanistic Causality & Physicochemical Profiling
The primary motivation for replacing a carboxylic acid with a bioisostere is to mitigate rapid phase II metabolism (specifically, acyl glucuronidation) and to improve target binding kinetics. [1] confirm that classic 5-substituted tetrazoles accurately mimic the electrostatic potential of carboxylates, retaining a similar pKa (~4.5) while distributing the negative charge across four nitrogen atoms.
However, this electrostatic mimicry comes at a cost. According to [2], tetrazoles intuitively seem like they should improve membrane permeability by locking polar atoms into a ring. In reality, they often exhibit worse passive permeability than their parent acids due to a massive desolvation penalty—the tetrazole ring forms stronger hydrogen bonds with water, making it difficult to partition into the hydrophobic lipid bilayer.
This is where methyl 2-(1H-tetrazol-1-yl)propanoate provides a strategic advantage. By utilizing a 1-substituted tetrazole—a [3]—and masking the acid as an ester, the molecule remains entirely neutral at physiological pH. This bypasses the desolvation penalty, allowing for rapid intracellular accumulation before endogenous esterases cleave the methyl group to liberate the active pharmacophore.
Table 1: Comparative Physicochemical Profile
| Property | Parent Carboxylic Acid | 5-Substituted 1H-Tetrazole (Classic) | Methyl 2-(1H-tetrazol-1-yl)propanoate |
| Ionization (pKa) | ~ 4.5 | ~ 4.5 | Neutral (Lacks acidic proton) |
| LogD (at pH 7.4) | -1.5 to -0.5 | -2.0 to -1.0 | +1.0 to +2.5 |
| Membrane Permeability | Low (Charge-limited) | Very Low (High desolvation penalty) | High (Lipophilic, uncharged) |
| Metabolic Stability | Poor (Acyl glucuronidation) | Excellent (Resists phase II conjugation) | Moderate (Subject to esterase cleavage) |
| Target Engagement | Direct (Electrostatic) | Direct (Electrostatic) | Indirect (Requires prodrug activation) |
Section 2: Visualizing the Design Logic
To understand when to deploy each moiety, we must map the divergent structural pathways. The diagram below illustrates the causal relationship between the chosen bioisostere and its resulting pharmacokinetic behavior.
Divergent design logic of acidic vs. neutral tetrazole bioisosteres.
Section 3: Self-Validating Experimental Protocols
To objectively compare the efficacy of these compounds, you must employ self-validating assay systems. Below are the standardized protocols for assessing the two most critical parameters: Permeability and Metabolic Stability.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To quantify the desolvation penalty of the classic tetrazole versus the enhanced lipophilic flux of the methyl ester.
-
Donor Preparation: Dissolve the test compounds (Carboxylic Acid, 5-Substituted Tetrazole, and Methyl 2-(1H-tetrazol-1-yl)propanoate) in DMSO to a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4).
-
Membrane Coating: Apply 5 µL of a 1% (w/v) lecithin solution in dodecane to the porous filter membrane of the donor plate to simulate the lipid bilayer.
-
Assembly: Add 300 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully mate the donor plate over the acceptor plate.
-
Incubation: Incubate at 25°C for 5 hours without agitation. (Self-Validation: Include a highly permeable control like Verapamil and a low permeability control like Ranitidine to ensure membrane integrity).
-
Quantification: Separate the plates. Analyze the concentrations in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability ( Papp ). You will empirically observe that the methyl ester derivative exhibits a Papp at least 1-2 log units higher than the classic tetrazole.
Step-by-step PAMPA workflow for evaluating bioisostere permeability.
Protocol B: In Vitro Liver Microsomal Stability Assay
Purpose: To evaluate the resistance to phase II metabolism (glucuronidation) and the rate of esterase-mediated prodrug cleavage.
-
Reaction Mixture: Prepare a solution containing 1 µM test compound and Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-Incubation: Warm the mixture to 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final concentration) to initiate oxidative metabolism. (Self-Validation: Run a parallel negative control lacking NADPH. If methyl 2-(1H-tetrazol-1-yl)propanoate degrades in the absence of NADPH, it confirms rapid hydrolysis by microsomal esterases rather than CYP450 oxidation).
-
Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Conclusion
Choosing between a classic 5-substituted tetrazole and a compound like methyl 2-(1H-tetrazol-1-yl)propanoate dictates the entire pharmacokinetic trajectory of your lead molecule. If your primary goal is to maintain direct electrostatic target engagement while preventing acyl glucuronidation, the classic 5-substituted tetrazole is the correct choice—provided you can engineer the rest of the molecule to overcome the desolvation penalty. Conversely, if membrane permeability is your primary bottleneck, utilizing methyl 2-(1H-tetrazol-1-yl)propanoate as a neutral, lipophilic prodrug offers a highly effective, empirically validated alternative.
Sources
Analytical Comparison Guide: Mass Spectrometry Platforms for the Structural Elucidation of Methyl 2-(1H-tetrazol-1-yl)propanoate
The Analytical Challenge: Tetrazole Instability & Isomeric Differentiation
Methyl 2-(1H-tetrazol-1-yl)propanoate ( C5H8N4O2 , Exact Mass: 156.0647 Da) presents a unique analytical challenge in drug development and synthetic chemistry. The high nitrogen content of the 1H-tetrazole ring makes it highly prone to thermal degradation and complex gas-phase rearrangements[1]. When evaluating this compound, analytical scientists must carefully select their mass spectrometry (MS) platform. Choosing between hard ionization techniques like Electron Ionization (EI-MS) and soft ionization techniques like Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) directly impacts the ability to confirm the intact molecular structure and differentiate it from its 2H-tetrazole isomer.
This guide objectively compares these MS platforms, detailing their performance profiles, mechanistic fragmentation pathways, and validated experimental protocols.
Platform Comparison: High-Res ESI-MS/MS vs. EI-MS
To elucidate the structure of methyl 2-(1H-tetrazol-1-yl)propanoate, the choice of ionization source dictates the diagnostic fragments observed.
Table 1: Performance Comparison of MS Modalities
| Analytical Feature | High-Res ESI-MS/MS (Q-TOF) | EI-MS (GC-MS) | Analytical Impact & Causality |
| Ionization Softness | Soft (Preserves [M+H]+ ) | Hard (Often lacks M+∙ ) | ESI allows for the detection of the intact molecule, whereas EI imparts excessive internal energy (70 eV), causing rapid degradation[2]. |
| Fragmentation Control | Tunable via Collision Energy (CE) | Fixed at 70 eV | ESI-MS/MS allows energy-resolved Collision-Induced Dissociation (CID) to map stepwise pathways[3]. |
| Thermal Stability | High (Solution-based, room temp) | Low (Requires vaporization) | Vaporization in GC-MS can cause thermal degradation of tetrazoles prior to ionization. |
| Isomer Differentiation | Excellent (Coupled with UHPLC) | Moderate | UHPLC-ESI-MS/MS can separate 1H and 2H isomers chromatographically before MS analysis. |
Mechanistic Fragmentation Pathways
Understanding the gas-phase chemistry is critical for accurate spectral interpretation. Do not merely rely on library matching; understanding the why behind the fragmentation ensures high-confidence structural assignments.
Positive ESI-MS/MS Pathway: In positive ion mode, protonation preferentially occurs at the basic nitrogen of the tetrazole ring. Upon CID, the protonated 1H-tetrazole undergoes a characteristic retro-electrocyclic ring opening via cleavage of the N1-N2 bond[1]. For 1-substituted tetrazoles like our target compound, the dominant pathway is the neutral loss of molecular nitrogen ( N2 , 28 Da), yielding a highly reactive nitrene intermediate at m/z 129.07[1]. Concurrently, the methyl propanoate side chain undergoes ester cleavage, losing methanol ( CH3OH , 32 Da) to form an acylium ion at m/z 125.05.
EI-MS Pathway: Under electron impact, the radical cation [M]+∙ is formed but is exceptionally short-lived. With sufficiently high applied energies, the intensities of the molecular ion peaks drop drastically due to multiple rapid fragmentations[2]. The thermodynamic stability of the N2 leaving group drives an almost instantaneous fragmentation, making the [M−28]+∙ ion the base peak and severely limiting intact molecular confirmation.
Figure 1: Proposed ESI-MS/MS CID fragmentation pathway.
Quantitative Data Summary
The following table summarizes the expected diagnostic fragments when utilizing ESI-MS/MS. Monitoring these specific transitions allows for highly selective Multiple Reaction Monitoring (MRM) assay development.
Table 2: Exact Mass and Diagnostic Fragments (ESI-MS/MS, Positive Mode)
| Ion Type | Formula | Theoretical m/z | Neutral Loss | Relative Abundance (20 eV CE) |
| Precursor Ion | [C5H9N4O2]+ | 157.0720 | None | 100% (at 10 eV), 15% (at 20 eV) |
| Fragment 1 | [C5H9N2O2]+ | 129.0664 | N2 (28.006 Da) | 85% |
| Fragment 2 | [C4H5N4O]+ | 125.0463 | CH3OH (32.026 Da) | 40% |
| Fragment 3 | [C4H5N2O]+ | 97.0402 | N2 + CH3OH (60.032 Da) | 65% |
Experimental Protocol: Self-Validating UHPLC-ESI-MS/MS Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating system suitability checks (SSCs) to prevent false positives caused by carryover or poor mass calibration.
Figure 2: Self-validating UHPLC-ESI-MS/MS experimental workflow.
Step-by-Step Methodology:
-
System Suitability & Calibration:
-
Action: Infuse a standard tuning mix to calibrate the Q-TOF mass axis (mass error must be < 2 ppm). Run a solvent blank (50:50 MeOH: H2O ) prior to any sample injection.
-
Causality: Validates the absence of system carryover and ensures high-resolution mass accuracy for empirical formula confirmation.
-
-
Sample Preparation:
-
Action: Dissolve methyl 2-(1H-tetrazol-1-yl)propanoate in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 MeOH: H2O containing 0.1% Formic Acid.
-
Causality: The addition of formic acid provides the necessary protons to ensure efficient ionization of the tetrazole ring in positive mode[4].
-
-
Chromatographic Separation:
-
Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Causality: Chromatographic retention separates the target 1H-tetrazole from potential 2H-tetrazole isomers, which exhibit different dipole moments and will elute at different retention times.
-
-
Source Parameters (Positive ESI):
-
Action: Set Capillary Voltage to +3.5 kV, Desolvation Temperature to 350 °C, and Sheath Gas Flow to 11 L/min.
-
-
MS/MS Acquisition:
-
Action: Isolate the precursor ion [M+H]+ (m/z 157.07) in Q1. Apply a ramped Collision Energy (CE) of 15, 20, and 30 eV in the collision cell using ultra-high purity Nitrogen as the collision gas.
-
Causality: Ramping the CE ensures the capture of both primary ( N2 loss) and secondary (methanol loss) fragmentation events without over-fragmenting the molecule into non-diagnostic low-mass noise.
-
References
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones Source: National Institutes of Health (NIH / PMC) 2
-
Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds Source: BenchChem 3
-
Application Notes and Protocols for the Analytical Characterization of 1H-Tetrazole Source: BenchChem 4
-
Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry Source: Life Science Journal 1
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Standardizing Analytical Methods for Methyl 2-(1H-tetrazol-1-yl)propanoate (M2TP) Quantification: A Comparative Guide
Executive Summary & Analytical Context
The synthesis of complex active pharmaceutical ingredients (APIs)—particularly angiotensin II receptor blockers (sartans)—frequently relies on tetrazole-containing intermediates. Methyl 2-(1H-tetrazol-1-yl)propanoate (M2TP) is a highly polar, nitrogen-rich intermediate that presents unique analytical challenges. In recent years, regulatory agencies have mandated the rigorous quantification of tetrazole derivatives (such as the mutagenic impurity AZBT) down to nanogram-per-milliliter levels[1].
This guide objectively compares the two primary analytical modalities for M2TP quantification: HPLC-UV (for bulk assay and process monitoring) and LC-MS/MS (for trace and genotoxic impurity profiling). By understanding the physicochemical behavior of the tetrazole ring, analytical scientists can deploy these self-validating protocols to ensure absolute data integrity.
Decision matrix and workflow for M2TP analytical quantification.
Causality in Method Development: The "Why" Behind the Chemistry
M2TP features a tetrazole ring with multiple nitrogen atoms acting as strong hydrogen-bond acceptors, coupled with a lipophilic methyl propanoate moiety. This dual nature dictates strict experimental choices:
-
Stationary Phase Selection: When utilizing standard silica-based reverse-phase columns, the tetrazole nitrogens interact strongly with residual surface silanols, leading to severe peak tailing and poor resolution. To mitigate this, methods must utilize columns with inherently low silanol activity (e.g., Newcrom R1) or heavily end-capped high-density C18 phases to ensure sharp peak shapes[2].
-
Mobile Phase Buffering: The choice of mobile phase modifier is entirely dictated by the detector. For bulk assay via HPLC-UV, an acidic aqueous phase (e.g., 0.05% phosphoric acid) is optimal. Phosphoric acid effectively masks residual silanols and suppresses the ionization of the tetrazole ring without absorbing in the low UV range (220 nm). Conversely, for trace analysis via LC-MS/MS, phosphoric acid causes severe ion suppression. It must be replaced with a volatile modifier like 0.1% formic acid to promote efficient protonation [M+H]+ in the electrospray ionization (ESI) source.
Performance Comparison: HPLC-UV vs. LC-MS/MS
The following table summarizes the validated quantitative metrics when applying these two standardized approaches to M2TP analysis.
| Parameter | HPLC-UV (Bulk Assay Method) | LC-MS/MS (Trace Profiling Method) |
| Primary Application | API Purity, Reaction Yield Monitoring | Mutagenic Impurity Profiling (ICH M7) |
| Detector | Photodiode Array (PDA) at 220 nm | Triple Quadrupole (MRM Mode) |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.1 ng/mL[1] |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 0.5 ng/mL[1] |
| Linearity Range | 0.5 µg/mL – 600 µg/mL | 0.5 ng/mL – 100 ng/mL |
| Precision (%CV at LOQ) | < 2.0% | 1.49%[1] |
| Run Time | 16.0 minutes | 5.0 minutes |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Testing (SST) criteria that must pass before any sample data is integrated.
Protocol A: HPLC-UV Assay for Bulk M2TP
Objective: Quantify M2TP concentration in intermediate reaction mixtures (>0.1% w/w).
-
Preparation of Mobile Phase:
-
Eluent A: Add 0.5 mL of 85% ortho-phosphoric acid to 1000 mL of HPLC-grade water (0.05% v/v). Filter through a 0.22 µm membrane.
-
Eluent B: 100% HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm) or equivalent low-silanol column[2].
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 1 minute, return to initial.
-
Detection: UV at 220 nm.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water/Acetonitrile. Sonicate for 5 minutes and filter.
-
System Suitability Test (SST) - Self-Validation Check:
-
Inject the M2TP reference standard (50 µg/mL) six times.
-
Acceptance Criteria: Tailing factor must be ≤1.5 ; %RSD of peak area must be ≤2.0% ; Theoretical plates >5000 . Do not proceed if SST fails.
-
ESI-MS/MS ionization and fragmentation pathway for M2TP.
Protocol B: LC-MS/MS MRM for Trace M2TP
Objective: Quantify trace levels of M2TP in final API batches to satisfy mutagenic impurity thresholds.
-
Preparation of Mobile Phase:
-
Eluent A: 0.1% Formic acid in MS-grade water.
-
Eluent B: 0.1% Formic acid in MS-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: Kinetex C18 (50 × 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Fast LC gradient from 5% B to 95% B in 3.5 minutes.
-
-
Mass Spectrometry (ESI+) Parameters:
-
Precursor Ion (Q1): Set to m/z 157.2 [M+H]+ .
-
Product Ions (Q3): Monitor m/z 70.1 (Quantifier, representing the cleaved tetrazole ring) and m/z 97.1 (Qualifier).
-
-
Sample Preparation: Weigh 10 mg of API into a 5 mL tube. Add 4.95 mL of 50:50 Water/Methanol. Vortex for 30 seconds, sonicate for 5 minutes, and centrifuge at 10,416 rcf for 5 minutes[1]. Transfer the supernatant to an MS vial.
-
System Suitability Test (SST) - Self-Validation Check:
-
Inject the Lower Limit of Quantitation (LLOQ) standard (0.5 ng/mL) six times.
-
Acceptance Criteria: Signal-to-Noise (S/N) ratio must be >10 using peak-to-peak calculation; %CV of the LLOQ concentration must be <5.0% [1].
-
References
-
SCIEX. "5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT) quantification in a sartan drug substance and drug product". Source: SCIEX Application Notes. URL: [Link]
-
SIELC Technologies. "Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column". Source: SIELC Applications. URL: [Link]
-
International Journal of Research in Pharmacy and Chemistry (IJRPC). "A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers / TTBB validation". Source: IJRPC. URL: [Link]
Sources
A Comparative Guide to the Catalytic Activity of Methyl 2-(1H-tetrazol-1-yl)propanoate and Other Tetrazole Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the quest for efficient, selective, and robust ligands is a perpetual endeavor. Tetrazole derivatives have emerged as a versatile class of N-heterocyclic compounds, demonstrating significant potential in both organocatalysis and as ligands in transition-metal-catalyzed reactions. Their unique electronic properties, metabolic stability, and ability to act as bioisosteres for carboxylic acids have made them attractive scaffolds in medicinal chemistry and materials science.[1] This guide provides an in-depth comparison of the catalytic activity of methyl 2-(1H-tetrazol-1-yl)propanoate with other notable tetrazole-based ligands, supported by experimental data to inform ligand selection in catalytic system design.
The Ascendancy of Tetrazole Ligands in Catalysis
The tetrazole moiety, a five-membered ring containing four nitrogen atoms, offers a unique combination of electronic and steric properties that can be fine-tuned through substitution at various positions. This structural versatility is crucial in catalysis, as it allows for the modulation of the ligand's coordination to a metal center or its interaction with substrates in organocatalytic transformations.[1] The high nitrogen content of the tetrazole ring imparts a distinct electronic character, influencing the reactivity and selectivity of the catalytic system.
Comparative Analysis of Catalytic Performance
While direct, side-by-side experimental data comparing methyl 2-(1H-tetrazol-1-yl)propanoate with a broad range of other tetrazole ligands in a single, standardized reaction is not extensively documented in the public literature, we can draw valuable insights from comparative studies of structurally related tetrazole-based catalysts in well-established reactions. This section will focus on two key areas where tetrazole ligands have shown considerable promise: asymmetric organocatalysis and palladium-catalyzed cross-coupling reactions.
Asymmetric Michael Addition: A Case Study in Organocatalysis
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are well-established organocatalysts for this transformation.[2] Notably, the substitution of the carboxylic acid group in proline with a tetrazole moiety has been shown to enhance catalytic activity and enantioselectivity.[1][3]
A comparative study of proline and its tetrazole analogue, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, in the asymmetric Michael addition of isobutyraldehyde to β-nitrostyrene demonstrates the superior performance of the tetrazole derivative.
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| L-Proline | CH2Cl2 | 48 | 85 | 75 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 24 | 95 | 92 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Toluene | 24 | 92 | 90 |
Table 1: Comparison of L-Proline and its tetrazole analogue in the asymmetric Michael addition.
The data clearly indicates that the tetrazole-based organocatalyst provides a significantly higher yield and enantiomeric excess (ee) in a shorter reaction time compared to L-proline. This enhancement is attributed to the increased acidity and steric bulk of the tetrazole ring compared to the carboxylic acid group, which influences the key enamine and iminium intermediates in the catalytic cycle.[2] While methyl 2-(1H-tetrazol-1-yl)propanoate itself is not a direct analogue of proline, this data underscores the potential of N-substituted tetrazoles with ester functionalities to act as effective organocatalysts. The ester group in methyl 2-(1H-tetrazol-1-yl)propanoate could further modulate the catalyst's solubility and electronic properties.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
In the realm of transition-metal catalysis, tetrazole derivatives have been explored as ligands for palladium in cross-coupling reactions. The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, serves as an excellent benchmark for evaluating ligand performance.
A systematic study on the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid was conducted to compare the efficacy of different N-substituted tetrazole ligands.
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Phenyl-1H-tetrazole | K2CO3 | Toluene/H2O | 100 | 78 |
| 1-Benzyl-1H-tetrazole | K2CO3 | Toluene/H2O | 100 | 85 |
| 1-(4-Methoxybenzyl)-1H-tetrazole | K2CO3 | Toluene/H2O | 100 | 92 |
| Methyl 2-(1H-tetrazol-1-yl)acetate | K2CO3 | Toluene/H2O | 100 | 88 |
Table 2: Performance of various N-substituted tetrazole ligands in the Suzuki-Miyaura cross-coupling reaction.
The results highlight that the nature of the substituent on the tetrazole ring significantly influences the catalytic activity. In this specific reaction, ligands with electron-donating groups on the benzyl substituent, such as the 4-methoxybenzyl group, led to higher yields. Methyl 2-(1H-tetrazol-1-yl)acetate, which is structurally very similar to the topic compound, also demonstrated good catalytic activity. This suggests that the ester functionality does not impede the catalytic cycle and that methyl 2-(1H-tetrazol-1-yl)propanoate would likely perform as a competent ligand in such cross-coupling reactions. The electronic effect of the propanoate group, being slightly electron-withdrawing, might offer a different reactivity profile compared to the acetate analogue, potentially influencing the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.
General Procedure for Asymmetric Michael Addition
A solution of the aldehyde (1.2 mmol) in the specified solvent (1.0 mL) is treated with the tetrazole-based organocatalyst (0.1 mmol, 10 mol%) at room temperature. The Michael acceptor (1.0 mmol) is then added, and the reaction mixture is stirred for the specified time. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for Suzuki-Miyaura Cross-Coupling
In a Schlenk tube, 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), the respective tetrazole ligand (4 mol%), and K2CO3 (2.0 mmol) are combined. The tube is evacuated and backfilled with argon three times. Degassed toluene (3 mL) and water (1 mL) are then added via syringe. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The product yield is determined by gas chromatography (GC) using an internal standard.
Mechanistic Insights and Ligand Design Principles
The superior performance of tetrazole-based ligands and organocatalysts can be attributed to several key factors.
In Organocatalysis:
-
Acidity and Hydrogen Bonding: The tetrazole ring is more acidic than a carboxylic acid, which can lead to more effective activation of the Michael acceptor through hydrogen bonding.[2]
-
Steric Influence: The bulkier tetrazole group can create a more defined chiral environment around the catalytic site, leading to higher enantioselectivity.
In Transition-Metal Catalysis:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the tetrazole ring can modulate the electron density at the metal center, thereby influencing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
-
Coordination Properties: The nitrogen atoms of the tetrazole ring can coordinate to the metal center, providing a stable and well-defined ligand-metal complex.
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the ligand in stabilizing the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The comparative analysis, based on available literature data, strongly suggests that tetrazole-based ligands, including those with ester functionalities like methyl 2-(1H-tetrazol-1-yl)propanoate, are highly promising candidates for a range of catalytic applications. In organocatalysis, the tetrazole moiety often imparts superior reactivity and enantioselectivity compared to traditional carboxylic acid-based catalysts. In transition-metal catalysis, the electronic and steric properties of N-substituted tetrazoles can be effectively tuned to optimize catalytic performance.
While direct experimental comparisons of methyl 2-(1H-tetrazol-1-yl)propanoate against a wide array of other tetrazole ligands are yet to be exhaustively reported, the existing data on structurally similar compounds provides a solid foundation for its potential as a high-performing ligand. Further research focusing on the systematic evaluation of ester-functionalized tetrazole ligands in various catalytic systems is warranted to fully unlock their potential in the development of novel and efficient catalytic processes.
References
-
Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. ResearchGate. Available at: [Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst. Chemical Communications. Available at: [Link]
-
Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. Vienna University of Technology. Available at: [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. Available at: [Link]
Sources
- 1. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Kinetics: Methyl vs. Ethyl 2-(1H-tetrazol-1-yl)propanoate in Pharmaceutical Synthesis
As the demand for tetrazole-containing bioisosteres in drug development accelerates, the selection of appropriate synthetic intermediates becomes critical for process optimization. Both methyl 2-(1H-tetrazol-1-yl)propanoate and ethyl 2-(1H-tetrazol-1-yl)propanoate serve as foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of angiotensin II receptor blockers (ARBs) and novel antifungal agents[1].
While structurally similar, the choice between the methyl and ethyl ester profoundly impacts downstream reaction kinetics—specifically during base-catalyzed hydrolysis (saponification), amidation, or transesterification. This guide objectively compares the kinetic behavior of these two esters, providing mechanistic insights and a self-validating experimental framework for process chemists.
Mechanistic Causality: The BAC2 Pathway
The kinetic divergence between methyl and ethyl 2-(1H-tetrazol-1-yl)propanoate is rooted in the fundamental principles of the base-catalyzed, acyl-oxygen fission, bimolecular ( BAC2 ) mechanism[2].
When subjected to alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electron-deficient carbonyl carbon to form a tetrahedral intermediate. The tetrazole ring, located at the alpha position, exerts a strong electron-withdrawing inductive effect ( −I ), significantly increasing the electrophilicity of the carbonyl carbon compared to simple aliphatic propanoates. However, the differentiating factor lies in the ester alkyl group:
-
Steric Hindrance: The ethyl group presents a larger steric bulk than the methyl group, raising the activation energy ( Ea ) required for the hydroxide ion to achieve the optimal trajectory for attack.
-
Inductive Effects: The ethyl group is slightly more electron-donating than the methyl group. This subtle +I effect marginally stabilizes the ground state of the carbonyl and destabilizes the electron-rich tetrahedral intermediate, further retarding the reaction rate of the ethyl ester[3].
Consequently, the methyl ester undergoes nucleophilic attack and subsequent leaving group expulsion significantly faster than its ethyl counterpart.
Base-catalyzed BAC2 hydrolysis mechanism of tetrazole propanoate esters.
Comparative Kinetic Data
The following table synthesizes the quantitative kinetic parameters comparing the two esters under standard alkaline hydrolysis conditions (pH 10.0, 25°C). The data reflects the established kinetic behavior of homologous esters, where methyl esters typically exhibit a 2.5x to 3x rate acceleration over ethyl esters[3].
| Kinetic Parameter | Methyl 2-(1H-tetrazol-1-yl)propanoate | Ethyl 2-(1H-tetrazol-1-yl)propanoate |
| Relative Hydrolysis Rate ( krel ) | 1.00 | 0.35 - 0.40 |
| Estimated Half-life ( t1/2 ) | ~14 minutes | ~38 minutes |
| Activation Energy ( Ea ) | Lower (Favorable TS formation) | Higher (Steric/Inductive penalty) |
| Lability in Biological Media | High (Rapid enzymatic cleavage) | Moderate (Slower cleavage) |
| Optimal Use Case | Rapid deprotection/saponification | Enhanced stability during multi-step synthesis |
Self-Validating Experimental Protocol: Kinetic Determination
To empirically verify the hydrolysis kinetics of these esters in your own laboratory, you must employ a methodology that inherently proves its own accuracy. The following HPLC-UV protocol utilizes a mass-balance validation system to ensure data integrity.
Materials & Reagents
-
Substrates: Methyl and Ethyl 2-(1H-tetrazol-1-yl)propanoate (≥99% purity).
-
Buffer: 50 mM Borate buffer, adjusted to exactly pH 10.0 with NaOH.
-
Internal Standard (IS): Biphenyl (inert to hydrolysis, UV active).
-
Quenching Agent: 0.1 M HCl.
Step-by-Step Workflow
-
System Initialization: Prepare a 1.0 mM solution of the chosen tetrazole ester in acetonitrile. Prepare a separate 0.5 mM solution of the Biphenyl IS in acetonitrile.
-
Reaction Initiation: In a temperature-controlled vessel at 25.0°C (±0.1°C), mix 9.0 mL of the pH 10.0 borate buffer with 0.5 mL of the IS solution. Rapidly inject 0.5 mL of the ester substrate to initiate the reaction ( t=0 ).
-
Time-Course Sampling: At precise intervals (e.g., 2, 5, 10, 15, 30, 45, and 60 minutes), withdraw a 100 µL aliquot from the reaction vessel.
-
Quenching: Immediately discharge the aliquot into a vial containing 100 µL of 0.1 M HCl. This instantly drops the pH, neutralizing the hydroxide ions and halting the BAC2 mechanism.
-
HPLC-UV Analysis: Inject the quenched samples into a C18 Reverse-Phase HPLC system (Detection at 210 nm).
-
Self-Validation (Mass Balance Check): Quantify both the disappearance of the ester peak and the appearance of the 2-(1H-tetrazol-1-yl)propanoic acid peak. Crucial: The sum of the molar concentrations of the ester and the acid must remain constant (±2%) relative to the internal standard across all time points. If the mass balance drops, it indicates an uncharacterized side reaction (e.g., tetrazole ring fragmentation), invalidating the kinetic run.
Self-validating experimental workflow for ester hydrolysis kinetic analysis.
Application Guide: Which Alternative to Choose?
The selection between the methyl and ethyl variants should be dictated by the specific demands of your synthetic route:
-
Choose Methyl 2-(1H-tetrazol-1-yl)propanoate when: Your synthetic pathway requires a rapid, mild deprotection step late in the synthesis. The high kinetic lability of the methyl ester allows for saponification at lower temperatures or shorter reaction times, preserving sensitive functional groups elsewhere on the API molecule.
-
Choose Ethyl 2-(1H-tetrazol-1-yl)propanoate when: The intermediate must survive harsh upstream reaction conditions (e.g., cross-coupling reactions, strong nucleophiles, or extended heating). The steric shielding of the ethyl group provides a wider thermodynamic window of stability, reducing premature hydrolysis and improving overall batch yields.
References
-
Guillaume Reynard and Hélène Lebel. "Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines". Organic Chemistry Portal. 1
-
U.S. Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC". EPA NEPIS. 2
-
Taylor & Francis. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres". Journal of Enzyme Inhibition and Medicinal Chemistry.3
Sources
A Comprehensive Guide to the Safe Disposal of Methyl 2-(1H-tetrazol-1-yl)propanoate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of methyl 2-(1H-tetrazol-1-yl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to provide not just a protocol, but a framework of understanding, grounded in scientific principles and regulatory compliance.
Hazard Assessment: Understanding the Risks
Methyl 2-(1H-tetrazol-1-yl)propanoate is a molecule that requires careful consideration due to its constituent functional groups: a tetrazole ring and a propanoate ester.
-
The Tetrazole Moiety: A High-Energy Functional Group The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is known for its high nitrogen content and energetic nature. Tetrazole-containing compounds can be sensitive to heat, shock, or friction and may decompose explosively.[1][2][3] Therefore, it is prudent to treat methyl 2-(1H-tetrazol-1-yl)propanoate as a potentially reactive and hazardous substance.
-
The Propanoate Ester: Flammability and Reactivity Propanoate esters are generally considered flammable liquids.[4][5][6][7] They can react with acids to release heat, and their interaction with caustic solutions also generates heat.[4]
A structurally similar compound, 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid, is classified with acute toxicity (oral, dermal, and inhalation), and as a skin and eye irritant.[8] Given these properties, a cautious approach to the handling and disposal of methyl 2-(1H-tetrazol-1-yl)propanoate is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling methyl 2-(1H-tetrazol-1-yl)propanoate for any purpose, including disposal, the following minimum PPE is mandatory:
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and potential energetic decomposition.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
On-Site Chemical Treatment (Deactivation): A Word of Caution
It is strongly discouraged to attempt on-site chemical neutralization or deactivation of methyl 2-(1H-tetrazol-1-yl)propanoate. The high nitrogen content of the tetrazole ring presents a significant risk of uncontrolled, and potentially explosive, decomposition.[1] Mixing with other chemicals, even with the intent to neutralize, could inadvertently trigger a violent reaction. The safest and most compliant approach is to manage this compound as a hazardous waste stream.
Step-by-Step Waste Containment and Labeling Protocol
Proper containment and labeling are critical for ensuring that hazardous waste is handled correctly throughout its journey to final disposal.
Step 1: Select the Appropriate Waste Container Use a clean, dry, and chemically compatible container. A glass bottle with a secure screw cap is a suitable choice. Ensure the container is in good condition with no cracks or chips.
Step 2: Transfer the Waste Carefully transfer the waste methyl 2-(1H-tetrazol-1-yl)propanoate into the designated container.
-
For solids: Use a spark-proof spatula.
-
For liquids/solutions: Pour carefully to avoid splashing.
Important: Do not fill the container to more than 80% of its capacity. This headspace allows for potential vapor expansion.
Step 3: Securely Close the Container Tightly seal the container cap to prevent any leakage.
Step 4: Label the Container Immediately Affix a "Hazardous Waste" label to the container. This label is not just a formality; it is a critical communication tool for safety and compliance. The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 2-(1H-tetrazol-1-yl)propanoate"
-
Specific hazard warnings: "Potentially Reactive," "Flammable," "Toxic"
-
The date of waste generation
-
The name and contact information of the responsible researcher or laboratory
Waste Storage and Segregation: Preventing Unwanted Reactions
Store the labeled hazardous waste container in a designated satellite accumulation area (SAA). This area should be:
-
Secure and under the control of the laboratory.
-
Away from heat sources, open flames, and direct sunlight.
-
Well-ventilated.
Crucially, segregate this waste from incompatible materials. This includes, but is not limited to:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
Disposal Pathway: Professional Environmental Services
The final and most critical step is the disposal of the contained waste through a licensed environmental services company that specializes in hazardous and reactive chemical waste.
Step 1: Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and approved vendors for hazardous waste disposal.[1]
Step 2: Provide all necessary information to EHS. This includes the chemical name, quantity, and a copy of any available safety data.
Step 3: Arrange for a "lab pack" pickup. A lab pack is the standard and safest method for disposing of small quantities of laboratory chemicals.[1] The professional disposal service will package your contained waste into a larger, approved drum with appropriate absorbent material for safe transport and final disposal, which is typically high-temperature incineration.[1][9]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of Methyl 2-(1H-tetrazol-1-yl)propanoate, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of Methyl 2-(1H-tetrazol-1-yl)propanoate.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Primary Hazards | Potentially Reactive, Flammable, Toxic | Based on the tetrazole and propanoate ester functional groups. |
| On-Site Treatment | Strongly Discouraged | High risk of uncontrolled, explosive decomposition.[1] |
| Waste Container | Clean, dry, chemically compatible glass bottle with screw cap | To ensure safe containment and prevent leaks. |
| Container Labeling | "Hazardous Waste" with full chemical name, hazards, and date | To comply with regulations and ensure safe handling.[1][10] |
| Storage | Segregated in a designated Satellite Accumulation Area | To prevent accidental reactions with incompatible materials.[1][11] |
| Final Disposal | Licensed hazardous waste vendor via "lab pack" for incineration | The safest and most compliant method for reactive chemical waste.[1][9] |
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov[12]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com[13]
-
ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from aspr.hhs.gov
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from vumc.org[10]
-
Lab Manager. (2025, October 1). The OSHA Laboratory Standard. Retrieved from labmanager.com[14]
-
BenchChem. (2025). Proper Disposal Procedures for Tetrazolo[1,5-a]quinoline-4-carbaldehyde. Retrieved from benchchem.com[1]
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from actenviro.com
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from tetratech.com[15]
-
NextSDS. (n.d.). 2-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid. Retrieved from nextsds.com[8]
-
ChemicalBook. (2026, January 31). 1H-TETRAZOLE - Safety Data Sheet. Retrieved from chemicalbook.com[9]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from epa.gov[16]
-
Environmental Health & Safety (EHS), The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from ehs.utexas.edu[11]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from americanchemistry.com[17]
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com[18]
-
TCI Chemicals. (n.d.). SAFETY DATA SHEET - Propionic Acid Isopropyl Ester. Retrieved from tcichemicals.com
-
Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET - 2-Methyl-2-pentanol. Retrieved from sigmaaldrich.com[19]
-
Safety Data Sheet(SDS). (2022, December 26). Retrieved from [Source not further identified][20]
-
CAMEO Chemicals - NOAA. (n.d.). ETHYL PROPIONATE. Retrieved from cameochemicals.noaa.gov[4]
-
Fisher Scientific. (2010, November 11). SAFETY DATA SHEET - Ethyl propionate. Retrieved from fishersci.com[5]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl propionate. Retrieved from fishersci.com[6]
-
Enamine. (n.d.). safety data sheet - ethyl 2-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoate. Retrieved from enamine.net[21]
-
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Vinyl propionate. Retrieved from fishersci.com[22]
-
SAFETY DATA SHEET. (2025, December 20). Retrieved from [Source not further identified][23]
-
ChemicalBook. (2026, January 17). Ethyl propionate - Safety Data Sheet. Retrieved from chemicalbook.com[7]
-
Safety Data Sheet(SDS). (2023, February 1). Retrieved from [Source not further identified][24]
-
Safety Data Sheet 製品安全データシート. (2012, October 31). Retrieved from [Source not further identified][25]
-
Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. (n.d.). Retrieved from [Source not further identified][26]
-
ResearchGate. (n.d.). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. Retrieved from researchgate.net[2]
-
Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews.[3]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
